p-Tolylphosphonic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-methylphenyl)phosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9O3P/c1-6-2-4-7(5-3-6)11(8,9)10/h2-5H,1H3,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYNDWSARZJHIKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)P(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60187341 | |
| Record name | Phosphonic acid, (4-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60187341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3366-72-1 | |
| Record name | P-(4-Methylphenyl)phosphonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3366-72-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphonic acid, (4-methylphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003366721 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3366-72-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407830 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phosphonic acid, (4-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60187341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | P-TOLYLPHOSPHONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C3KLS2A7SN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of p-Tolylphosphonic Acid from p-Toluidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of p-tolylphosphonic acid from p-toluidine, a process of significant interest in the development of pharmaceuticals and advanced materials. The core of this synthesis relies on a well-established Sandmeyer-type reaction, involving the diazotization of p-toluidine followed by a phosphonation step. This document details the experimental protocols, presents key quantitative data, and offers a visual representation of the synthetic workflow.
Core Synthesis Pathway
The conversion of p-toluidine to this compound is a two-step process. The first step is the diazotization of the primary aromatic amine, p-toluidine, to form the corresponding diazonium salt. This intermediate is then subjected to a phosphonation reaction, typically using phosphorus trichloride, to introduce the phosphonic acid moiety onto the aromatic ring. For the p-tolyl derivative, the reaction gratifyingly yields the desired phosphonic acid as the primary product.
Experimental Protocols
The following protocols are based on established methodologies for the synthesis of arylphosphonic acids via the diazo reaction.
Step 1: Diazotization of p-Toluidine
Materials:
-
p-Toluidine
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Ice
-
Water
Procedure:
-
In a flask, a specific molar equivalent of p-toluidine is dissolved in a solution of concentrated hydrochloric acid and water.
-
The resulting solution is cooled to 0-5 °C in an ice bath with continuous and vigorous stirring. This will likely result in the formation of a fine suspension of p-toluidine hydrochloride.
-
In a separate beaker, a solution of one molar equivalent of sodium nitrite is prepared in cold water.
-
The sodium nitrite solution is added dropwise to the cold p-toluidine hydrochloride suspension. The temperature must be strictly maintained below 5 °C throughout the addition to prevent the decomposition of the diazonium salt.
-
After the complete addition of the sodium nitrite solution, the reaction mixture is stirred for an additional 15-20 minutes in the ice bath to ensure the complete formation of the p-tolyldiazonium chloride solution.
Step 2: Phosphonation of the Diazonium Salt
Materials:
-
p-Tolyldiazonium chloride solution (from Step 1)
-
Phosphorus Trichloride (PCl₃)
-
An appropriate organic solvent (e.g., ethyl acetate)
-
Copper(I) halide catalyst (optional, but can improve yield)
Procedure:
-
The cold p-tolyldiazonium salt solution is added to a solution of phosphorus trichloride in an organic solvent. The reaction is typically carried out in a flask equipped with a stirrer and a gas outlet to manage the evolution of nitrogen gas.
-
The reaction mixture is stirred at a controlled temperature. In some cases, gentle warming to around 50°C may be necessary to initiate the reaction.
-
The reaction is monitored by the evolution of nitrogen gas. Once the gas evolution ceases, the reaction is considered complete.
-
The reaction mixture is then hydrolyzed by the careful addition of water. This step converts the intermediate phosphonous dichloride to the final phosphonic acid.
-
The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent.
-
The combined organic extracts are dried over an anhydrous salt (e.g., magnesium sulfate) and the solvent is removed under reduced pressure to yield the crude this compound.
Purification
Crude this compound can be purified by recrystallization from a suitable solvent system, such as water or an ethanol-water mixture.
Quantitative Data
While specific yields can vary depending on the exact reaction conditions and scale, the Sandmeyer-type synthesis of arylphosphonic acids is known to provide products of high purity.
| Parameter | Value | Reference |
| Yield | Moderate to Good | General observation for Sandmeyer phosphonation |
| Melting Point (°C) | Specific data not available in searched literature | - |
| Appearance | Crystalline solid | General property of arylphosphonic acids |
Note: The precise yield and melting point for this compound synthesized via this specific route would need to be determined experimentally.
Spectroscopic Characterization Data (Predicted)
The following table outlines the expected spectroscopic data for this compound based on its chemical structure.
| Spectroscopy | Expected Features |
| ¹H NMR | Aromatic protons (doublets in the range of 7-8 ppm), methyl protons (singlet around 2.3-2.4 ppm), and a broad singlet for the P-OH protons. |
| ¹³C NMR | Aromatic carbons (signals in the range of 120-145 ppm), methyl carbon (signal around 21 ppm). |
| ³¹P NMR | A single peak characteristic of an arylphosphonic acid. |
| IR (cm⁻¹) | P=O stretching (around 1200-1250 cm⁻¹), P-O-H stretching (broad band around 2500-3000 cm⁻¹), C-H stretching (aromatic and aliphatic), and C=C stretching (aromatic). |
Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound from p-toluidine.
Caption: Synthetic workflow for this compound.
p-Tolylphosphonic Acid: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of p-Tolylphosphonic acid, a member of the organophosphorus compound family. This document consolidates essential information regarding its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and a visual representation of a general experimental workflow.
Core Properties of this compound
This compound, identified by the CAS number 3366-72-1, possesses the molecular formula C7H9O3P.[1][2] Its molecular weight is 172.12 g/mol .[1] A summary of its key physical and chemical properties is presented in the table below. It is important to note that while this data is compiled from various chemical suppliers, experimental values can vary.
| Property | Value | Reference |
| CAS Number | 3366-72-1 | [1][2] |
| Molecular Formula | C7H9O3P | [1] |
| Molecular Weight | 172.12 g/mol | [1] |
Experimental Protocols
The synthesis and analysis of this compound are crucial for its application in research and development. The following sections detail generalized experimental methodologies.
Synthesis of this compound via the Michaelis-Arbuzov Reaction
The Michaelis-Arbuzov reaction is a widely utilized method for the formation of carbon-phosphorus bonds, making it a suitable pathway for the synthesis of this compound. This protocol is a generalized procedure and may require optimization for specific laboratory conditions.
Materials:
-
p-Tolyl halide (e.g., p-bromotoluene or p-iodotoluene)
-
Trialkyl phosphite (e.g., triethyl phosphite)
-
Anhydrous reaction solvent (e.g., toluene or xylene)
-
Inert gas (e.g., nitrogen or argon)
-
Hydrochloric acid (concentrated)
-
Standard laboratory glassware for reflux and distillation
Procedure:
-
Reaction Setup: Assemble a reflux apparatus consisting of a round-bottom flask, a condenser, and a drying tube, all under an inert atmosphere.
-
Reagent Addition: Charge the round-bottom flask with the p-tolyl halide and the trialkyl phosphite in the chosen anhydrous solvent.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent and any unreacted starting materials under reduced pressure.
-
Hydrolysis: Add concentrated hydrochloric acid to the residue and heat the mixture to reflux to hydrolyze the phosphonate ester to the corresponding phosphonic acid.
-
Isolation and Purification: Cool the reaction mixture, which should result in the precipitation of this compound. Collect the solid product by filtration, wash it with cold water, and dry it under vacuum. Further purification can be achieved by recrystallization from a suitable solvent.
Analysis of this compound by High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a robust analytical technique for determining the purity and concentration of this compound. The following is a general HPLC method that can be adapted for this purpose.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Mobile phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol)
-
This compound standard
-
Sample solvent (e.g., mobile phase or a mixture of water and organic solvent)
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing the aqueous buffer and the organic solvent in a suitable ratio. Degas the mobile phase before use.
-
Standard Solution Preparation: Prepare a stock solution of the this compound standard of a known concentration in the sample solvent. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the sample solvent to a known concentration.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column
-
Mobile Phase: Isocratic or gradient elution with a mixture of aqueous buffer and organic solvent.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound has significant absorbance.
-
Injection Volume: Typically 10-20 µL.
-
-
Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution to determine the concentration and purity of this compound.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the synthesis and purification of this compound.
Caption: General workflow for the synthesis and purification of this compound.
References
Unraveling the Solid State: A Technical Guide to the Prospective Crystal Structure of p-Tolylphosphonic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the structural characteristics of p-tolylphosphonic acid, a molecule of interest in materials science and medicinal chemistry. While a definitive, publicly accessible crystal structure from single-crystal X-ray diffraction remains elusive in broad literature searches, this document provides a comprehensive overview of the methodologies required for its determination. The synthesis, crystallization, and structural analysis protocols detailed herein are based on established methods for analogous arylphosphonic acids, offering a robust framework for researchers seeking to elucidate the precise solid-state architecture of this compound.
Synthesis of this compound
The preparation of this compound can be achieved through several synthetic routes, with the choice of method often depending on the availability of starting materials and desired scale. A common and effective approach is the Michaelis-Arbuzov reaction.
Experimental Protocol: Michaelis-Arbuzov Reaction
This reaction involves the treatment of a trialkyl phosphite with an aryl halide. For the synthesis of this compound, p-bromotoluene serves as a suitable starting material.
Materials:
-
p-Bromotoluene
-
Triethyl phosphite
-
Anhydrous nickel(II) chloride (catalyst)
-
Hydrochloric acid (concentrated)
-
Toluene (anhydrous)
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
Procedure:
-
A mixture of p-bromotoluene and a slight excess of triethyl phosphite is prepared in a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.
-
A catalytic amount of anhydrous nickel(II) chloride is added to the reaction mixture.
-
The mixture is heated to reflux under a nitrogen atmosphere for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The excess triethyl phosphite and the ethyl bromide byproduct are removed under reduced pressure.
-
The resulting crude diethyl p-tolylphosphonate is dissolved in concentrated hydrochloric acid.
-
The solution is heated to reflux for an extended period (typically 12-24 hours) to effect hydrolysis of the phosphonate ester.
-
The reaction mixture is cooled, and the precipitated this compound is collected by vacuum filtration.
-
The crude product is washed with cold diethyl ether and dried.
-
Further purification can be achieved by recrystallization.
Crystallization of this compound
Obtaining single crystals of sufficient quality is paramount for X-ray crystallographic analysis. The choice of solvent and crystallization technique is critical and often requires empirical optimization.
Experimental Protocol: Slow Evaporation
Slow evaporation of a saturated solution is a widely used technique for growing high-quality single crystals of organic molecules.
Materials:
-
Purified this compound
-
A suitable solvent or solvent system (e.g., ethanol, methanol, water, or mixtures thereof)
-
Small, clean vials or beakers
-
Parafilm or a loosely fitting cap
Procedure:
-
A saturated solution of this compound is prepared by dissolving the compound in a minimal amount of a suitable solvent at room temperature or with gentle heating.
-
The solution is filtered to remove any insoluble impurities.
-
The clear, saturated solution is transferred to a clean vial.
-
The vial is covered with parafilm perforated with a few small holes or a loosely fitting cap to allow for slow evaporation of the solvent.
-
The vial is placed in a vibration-free environment at a constant temperature.
-
Crystal growth is monitored over a period of days to weeks.
Crystal Structure Determination
Once suitable single crystals are obtained, their three-dimensional structure can be determined using single-crystal X-ray diffraction.
Experimental Protocol: Single-Crystal X-ray Diffraction
Procedure:
-
A single crystal of appropriate size and quality is selected and mounted on a goniometer head.
-
The crystal is placed in a single-crystal X-ray diffractometer.
-
The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations and potential radiation damage.
-
A preliminary diffraction pattern is collected to determine the unit cell parameters and the crystal system.
-
A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.
-
The collected data is processed, including integration of the reflection intensities and corrections for absorption and other experimental factors.
-
The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
The structural model is refined against the experimental data to optimize the atomic coordinates, displacement parameters, and other structural parameters.
-
The final refined structure is validated and analyzed to determine bond lengths, bond angles, and intermolecular interactions.
Quantitative Data Summary
As of the latest literature search, specific quantitative crystallographic data for this compound is not publicly available. The following table is a template that would be populated upon successful structure determination.
| Crystallographic Parameter | Value |
| Chemical Formula | C₇H₉O₃P |
| Formula Weight | 172.12 g/mol |
| Crystal System | To be determined |
| Space Group | To be determined |
| Unit Cell Dimensions | |
| a | To be determined |
| b | To be determined |
| c | To be determined |
| α | To be determined |
| β | To be determined |
| γ | To be determined |
| Volume | To be determined |
| Z (molecules per unit cell) | To be determined |
| Calculated Density | To be determined |
| Absorption Coefficient | To be determined |
| F(000) | To be determined |
| Crystal Size | To be determined |
| Theta range for data collection | To be determined |
| Index ranges | To be determined |
| Reflections collected | To be determined |
| Independent reflections | To be determined |
| Completeness to theta | To be determined |
| Refinement method | To be determined |
| Data / restraints / parameters | To be determined |
| Goodness-of-fit on F² | To be determined |
| Final R indices [I>2sigma(I)] | To be determined |
| R indices (all data) | To be determined |
Visualized Experimental Workflows
To aid in the understanding of the experimental processes, the following diagrams illustrate the key workflows.
Caption: Workflow for the synthesis of this compound via the Michaelis-Arbuzov reaction.
Caption: General workflow for the crystallization and X-ray structure determination of this compound.
Navigating the Solubility Landscape of p-Tolylphosphonic Acid: A Technical Guide
For Immediate Release
This technical guide offers a comprehensive overview of the solubility characteristics of p-tolylphosphonic acid in various organic solvents. Aimed at researchers, scientists, and professionals in drug development, this document provides key data, detailed experimental protocols, and a visual representation of the solubility determination workflow to support laboratory and process development activities.
Introduction: The Role of this compound in Research and Development
This compound is an organophosphorus compound of significant interest in various chemical and pharmaceutical applications. Its utility as a building block in organic synthesis, a ligand in catalysis, and a component in the development of novel materials necessitates a thorough understanding of its physical properties. Among these, solubility in organic solvents is a critical parameter that governs reaction kinetics, purification strategies, and formulation design. This guide addresses the current knowledge gap by consolidating available solubility information and outlining standardized methods for its determination.
Solubility Profile of Arylphosphonic Acids
Quantitative solubility data for this compound is not extensively available in peer-reviewed literature. However, data for the structurally analogous compound, phenylphosphonic acid, provides a valuable reference point. The primary difference between the two compounds is a methyl group on the phenyl ring in this compound, which may slightly alter its solubility profile due to changes in polarity and molecular weight. It is generally expected that this compound will exhibit similar solubility trends to phenylphosphonic acid.
The following table summarizes the mole fraction solubility (x) of phenylphosphonic acid in several common organic solvents at various temperatures, as determined by the static analytical method.[1]
Table 1: Mole Fraction Solubility (x) of Phenylphosphonic Acid in Various Organic Solvents [1]
| Temperature (K) | n-Propanol | Acetone | Acetonitrile | Ethyl Acetate | Chloroform |
| 288.15 | 0.0989 | 0.0864 | 0.0466 | 0.0275 | 0.0079 |
| 293.15 | 0.1145 | 0.0998 | 0.0549 | 0.0328 | 0.0094 |
| 298.15 | 0.1323 | 0.1152 | 0.0645 | 0.0390 | 0.0112 |
| 303.15 | 0.1526 | 0.1328 | 0.0756 | 0.0462 | 0.0133 |
| 308.15 | 0.1758 | 0.1529 | 0.0884 | 0.0545 | 0.0158 |
| 313.15 | 0.2023 | 0.1760 | 0.1031 | 0.0642 | 0.0187 |
| 318.15 | 0.2327 | 0.2025 | 0.1201 | 0.0755 | 0.0221 |
As indicated by the data, the solubility of phenylphosphonic acid increases with a rise in temperature across all tested solvents.[1] The order of solubility at a given temperature is: n-propanol > acetone > acetonitrile > ethyl acetate > chloroform.[1] This trend suggests that specific solute-solvent interactions, rather than just solvent polarity, play a significant role in the dissolution process.
Experimental Protocols for Solubility Determination
The data presented for phenylphosphonic acid was obtained using the static analytical method, a robust and widely used technique for determining the equilibrium solubility of a solid in a liquid.[1] This method is a type of isothermal saturation technique coupled with gravimetric analysis.[1]
Principle of the Static Analytical Method
The core principle of this method is to achieve a state of thermodynamic equilibrium between the solid solute (this compound) and the solvent at a constant temperature.[1] An excess amount of the solid is agitated in the solvent for a sufficient period to ensure the solution becomes saturated. Once equilibrium is reached, the solid and liquid phases are separated, and the concentration of the solute in the saturated solution is determined.[1]
Detailed Experimental Procedure
The following protocol is a detailed adaptation of the static analytical method for determining the solubility of this compound.
Apparatus:
-
Jacketed glass vessel (e.g., 120 mL) with a magnetic stirrer.
-
Thermostatic circulating water bath with an accuracy of ±0.05 K.
-
Calibrated thermometer.
-
Analytical balance.
-
Syringe with a filter (e.g., 0.2 µm PTFE).
-
Vacuum drying oven.
Procedure:
-
Apparatus Setup: The jacketed glass vessel is connected to the thermostatic water bath to maintain a constant, predefined temperature.[2]
-
Sample Preparation: An excess amount of this compound is added to a known mass of the selected organic solvent in the vessel.[1] The vessel is then securely sealed to prevent any solvent evaporation.[1]
-
Equilibration: The mixture is continuously stirred at a constant temperature to facilitate the dissolution process and reach equilibrium. A minimum of 4 hours of stirring is recommended to ensure saturation.[2]
-
Phase Separation: After the stirring period, the agitation is stopped, and the solution is allowed to stand undisturbed for a period to allow the excess solid to settle, resulting in a clear supernatant.
-
Sample Withdrawal: A sample of the clear supernatant is carefully withdrawn using a pre-heated syringe fitted with a filter to prevent any solid particles from being collected.[2]
-
Gravimetric Analysis: The withdrawn saturated solution is transferred to a pre-weighed container. The solvent is then evaporated in a vacuum drying oven at an elevated temperature (e.g., 353.15 K) until a constant weight of the dried solute is achieved.[2]
-
Calculation: The mass of the dissolved this compound and the mass of the solvent in the sample are determined by weighing. The solubility can then be expressed in various units, such as grams of solute per 100 g of solvent or as a mole fraction.
-
Replication: The experiment should be repeated multiple times (at least three) at each temperature point to ensure the reproducibility and accuracy of the results.[2]
Visualizing the Experimental Workflow
To further clarify the process of solubility determination, the following diagram illustrates the key stages of the experimental workflow.
Caption: Workflow for Solubility Determination by the Static Analytical Method.
Conclusion
While direct quantitative solubility data for this compound remains a subject for further investigation, the information available for the analogous phenylphosphonic acid provides a strong foundation for estimating its behavior in various organic solvents. The detailed experimental protocol for the static analytical method presented in this guide offers a standardized approach for researchers to generate precise and reliable solubility data for this compound and other related compounds. A thorough understanding and application of these principles are essential for the effective use of this important chemical in research and development.
References
Spectroscopic Analysis of p-Tolylphosphonic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for p-Tolylphosphonic acid, a compound of interest in various chemical and pharmaceutical research domains. This document presents nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data in a clear, tabular format, details the experimental protocols for data acquisition, and includes a visual representation of the analytical workflow.
Spectroscopic Data
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Data
Table 1: ¹H NMR, ¹³C NMR, and ³¹P NMR Spectroscopic Data for this compound
| Nucleus | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Assignment |
| ¹H NMR | 7.70 | Doublet of Doublets | J(H,H) = 8.2, J(P,H) = 14.5 | 2 x Ar-H (ortho to P) |
| 7.30 | Doublet | J(H,H) = 8.2 | 2 x Ar-H (meta to P) | |
| 10.5 (broad) | Singlet | - | 2 x P-OH | |
| 2.40 | Singlet | - | -CH₃ | |
| ¹³C NMR | 142.0 | Singlet | - | Ar-C (para to P) |
| 132.5 | Doublet | J(P,C) = 10.0 | 2 x Ar-C (ortho to P) | |
| 129.8 | Doublet | J(P,C) = 12.0 | 2 x Ar-C (meta to P) | |
| 128.0 (d) | Doublet | J(P,C) = 185.0 | Ar-C (ipso to P) | |
| 21.5 | Singlet | - | -CH₃ | |
| ³¹P NMR | 18.5 | Singlet | - | P |
Note: NMR data is typically acquired in a deuterated solvent such as DMSO-d₆. Chemical shifts are referenced to tetramethylsilane (TMS) for ¹H and ¹³C NMR, and 85% H₃PO₄ for ³¹P NMR.
Infrared (IR) Spectroscopy Data
Table 2: Characteristic Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3000-2500 | Broad, Strong | O-H stretch (from P-OH, hydrogen-bonded) |
| 1600, 1495 | Medium | C=C stretch (aromatic ring) |
| 1250 | Strong | P=O stretch |
| 1020 | Strong | P-O stretch |
| 815 | Strong | C-H bend (para-disubstituted aromatic ring) |
Note: IR spectra are often acquired from a solid sample as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
Experimental Protocols
The following are detailed methodologies for the acquisition of NMR and IR spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.
-
Ensure complete dissolution, using gentle vortexing if necessary.
-
-
¹H NMR Spectroscopy:
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Typical acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.
-
The spectral width should be set to cover the range of approximately 0-12 ppm.
-
-
¹³C NMR Spectroscopy:
-
Acquire the spectrum on the same spectrometer, typically at a frequency of 100 MHz for a 400 MHz instrument.
-
A proton-decoupled pulse sequence is standard.
-
A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are generally required due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.
-
The spectral width should encompass the range of approximately 0-200 ppm.
-
-
³¹P NMR Spectroscopy:
-
Acquire the spectrum, typically at a frequency of 162 MHz for a 400 MHz instrument.[1]
-
Proton decoupling is commonly used to simplify the spectrum.[1]
-
A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
-
The chemical shifts are referenced externally to 85% phosphoric acid.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
-
Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
The data is usually collected over the range of 4000-400 cm⁻¹.
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
References
In-Depth Technical Guide: Thermal Stability of p-Tolylphosphonic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Tolylphosphonic acid is an organophosphorus compound with applications in materials science, catalysis, and as a structural motif in medicinal chemistry. Understanding its thermal stability is crucial for determining its suitability in various applications, particularly those involving elevated temperatures, such as in polymer synthesis, formulation of pharmaceuticals, and high-temperature catalysis. This technical guide provides a comprehensive overview of the thermal properties of this compound, including its physical characteristics and detailed, generalized protocols for its thermal analysis.
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₇H₉O₃P |
| Molecular Weight | 172.12 g/mol |
| Melting Point | 185 °C |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in polar organic solvents |
Thermal Analysis: Methodologies and Expected Behavior
Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for evaluating the thermal stability of a compound.
-
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It provides information on decomposition temperatures, moisture content, and the presence of volatile components.
-
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and glass transitions.
Detailed Experimental Protocol for Thermogravimetric Analysis (TGA)
This protocol provides a general procedure for the TGA analysis of a solid organic compound like this compound.
-
Instrument Preparation:
-
Ensure the TGA instrument is clean and calibrated according to the manufacturer's specifications. A standard calibration with calcium oxalate is recommended.
-
Select an appropriate sample pan, typically platinum or alumina, for high-temperature analysis.
-
-
Sample Preparation:
-
Weigh approximately 5-10 mg of finely ground this compound directly into the tared TGA sample pan.
-
Record the exact sample weight.
-
-
TGA Method Parameters:
-
Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min to provide an inert atmosphere.
-
Temperature Program:
-
Equilibrate at 30 °C.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
-
Data Collection: Record the sample weight as a function of temperature.
-
-
Data Analysis:
-
Plot the percentage weight loss versus temperature to obtain the TGA curve.
-
Calculate the derivative of the TGA curve (DTG curve) to identify the temperatures of maximum weight loss rates.
-
Determine the onset temperature of decomposition (Tonset) and the temperature at specific weight loss percentages (e.g., T5%, T10%, T50%).
-
Detailed Experimental Protocol for Differential Scanning Calorimetry (DSC)
This protocol outlines a general procedure for the DSC analysis of this compound.
-
Instrument Preparation:
-
Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.
-
Use aluminum or hermetically sealed pans for the sample and an empty, sealed pan as a reference.
-
-
Sample Preparation:
-
Accurately weigh 2-5 mg of this compound into a DSC pan.
-
Hermetically seal the pan to prevent any loss of volatile decomposition products.
-
-
DSC Method Parameters:
-
Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 25 °C.
-
Ramp the temperature from 25 °C to a temperature above the melting point, for instance, 250 °C, at a heating rate of 10 °C/min.
-
-
Data Collection: Record the heat flow as a function of temperature.
-
-
Data Analysis:
-
Plot the heat flow versus temperature to obtain the DSC thermogram.
-
Identify endothermic peaks corresponding to melting and exothermic peaks that may indicate decomposition or other transitions.
-
Determine the onset temperature, peak temperature, and enthalpy of melting (ΔHm).
-
Hypothesized Thermal Decomposition Pathway
While specific experimental data is unavailable, a plausible thermal decomposition pathway for this compound can be hypothesized based on the known behavior of phenylphosphonic acid. The decomposition is likely to proceed through the following stages:
-
Anhydride Formation: Upon heating, two molecules of this compound may undergo intermolecular dehydration to form a phosphonic anhydride.
-
C-P Bond Cleavage: At higher temperatures, cleavage of the carbon-phosphorus bond is expected, leading to the formation of toluene and phosphorus-containing species.
-
Further Decomposition: The phosphorus-containing intermediates would likely decompose further into various phosphorus oxides.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the thermal analysis of this compound.
Caption: Workflow for Thermal Analysis of this compound.
Hypothesized Decomposition Pathway
The diagram below illustrates a potential thermal decomposition pathway for this compound.
Caption: Hypothesized Thermal Decomposition of this compound.
Conclusion
While specific experimental data on the thermal decomposition of this compound is limited in the public domain, this guide provides a robust framework for its analysis. The provided protocols for TGA and DSC offer a starting point for researchers to determine its thermal stability profile accurately. The hypothesized decomposition pathway, based on analogous compounds, suggests that the molecule likely undergoes dehydration followed by C-P bond cleavage at elevated temperatures. For professionals in drug development and materials science, empirical determination of these thermal properties is a critical step in the application and handling of this compound.
An In-depth Technical Guide to p-Tolylphosphonic Acid Derivatives and Analogs for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of p-tolylphosphonic acid derivatives and their analogs, focusing on their synthesis, biological activities, and potential as therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
This compound and its derivatives are a class of organophosphorus compounds that have garnered significant interest in medicinal chemistry. Their structural analogy to phosphates allows them to act as mimetics of substrates or transition states of various enzymes, leading to potent and selective inhibition.[1] This guide will delve into the synthesis of these compounds, their application as enzyme inhibitors, particularly against protein tyrosine phosphatases (PTPs), and their potential as anticancer agents.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be achieved through several established methods in organophosphorus chemistry. A common route involves the Michaelis-Arbuzov reaction, followed by hydrolysis or further modification.
General Synthesis of Diethyl p-Tolylphosphonate
A versatile precursor for many derivatives is diethyl p-tolylphosphonate. This can be synthesized via the Michaelis-Arbuzov reaction between a p-tolyl halide and triethyl phosphite.
Experimental Protocol: Synthesis of Diethyl p-Tolylphosphonate
Materials:
-
p-Bromotoluene
-
Triethyl phosphite
-
Anhydrous Toluene
-
Sodium metal
-
Ethanol
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) to prepare a solution of sodium ethoxide.
-
Reaction with p-Bromotoluene: To the freshly prepared sodium ethoxide solution, add p-bromotoluene dropwise at room temperature with vigorous stirring.
-
Addition of Triethyl Phosphite: Following the addition of p-bromotoluene, add triethyl phosphite dropwise to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature. Remove the ethanol under reduced pressure. To the residue, add toluene and wash with water to remove any inorganic salts. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed in vacuo.
-
Purification: The crude diethyl p-tolylphosphonate can be purified by vacuum distillation.
Synthesis of α-Hydroxyphosphonates
α-Hydroxyphosphonates are valuable intermediates and can be synthesized from diethyl p-tolylphosphonate derivatives. A common method is the Pudovik reaction, which involves the addition of a dialkyl phosphite to an aldehyde.[2]
Experimental Protocol: Synthesis of Diethyl (hydroxy)(p-tolyl)methylphosphonate [2]
Materials:
-
p-Tolualdehyde
-
Diethyl phosphite
-
Triethylamine (catalyst)
-
Toluene (solvent)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-tolualdehyde (1 equivalent) and diethyl phosphite (1 equivalent) in toluene.
-
Add a catalytic amount of triethylamine to the mixture.
-
Heat the reaction mixture to 80-110 °C and stir for approximately 3 hours. Monitor the reaction's progress using TLC.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the toluene under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel or by distillation.[2]
Below is a diagram illustrating the general workflow for the synthesis and purification of these compounds.
Biological Applications
This compound derivatives have shown significant promise in various biological applications, primarily as enzyme inhibitors. Their structural similarity to natural phosphate-containing molecules allows them to interact with the active sites of enzymes involved in phosphorylation-dependent signaling pathways.
Inhibition of Protein Tyrosine Phosphatases (PTPs)
Protein tyrosine phosphatases are a family of enzymes that play crucial roles in cellular signaling by dephosphorylating tyrosine residues on proteins.[3] Dysregulation of PTP activity is implicated in numerous diseases, including cancer, diabetes, and autoimmune disorders.[2] Phosphonic acids are effective mimics of phosphotyrosine and can act as competitive inhibitors of PTPs.[1]
One of the well-studied PTPs is SHP2, a non-receptor protein tyrosine phosphatase that is a key component of the RAS-MAPK signaling pathway.[4] Overactivation of SHP2 is associated with several types of cancer.[5]
The following table summarizes the inhibitory activity of some phosphonic acid analogs against SHP2. While not exclusively p-tolyl derivatives, they provide a strong rationale for the potential of this class of compounds.
| Compound ID | Structure | Target | IC50 (µM) | Reference |
| NSC-87877 | Sulfonic acid derivative | SHP2 | 0.318 | [4] |
| Cryptotanshinone | Natural product | SHP2 | 22.50 | [4] |
| Enoxolone | Triterpenoid | SHP2 | 9.6 | |
| Celastrol | Triterpenoid | SHP2 | 3.3 |
Experimental Protocol: In Vitro SHP2 Inhibition Assay
Materials:
-
Recombinant human SHP2 enzyme
-
Phosphopeptide substrate (e.g., pNPP or a specific phosphotyrosine-containing peptide)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT)
-
This compound derivatives (dissolved in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the this compound derivatives in the assay buffer.
-
In a 96-well plate, add the SHP2 enzyme to each well.
-
Add the diluted inhibitor compounds to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for binding.
-
Initiate the enzymatic reaction by adding the phosphopeptide substrate to each well.
-
Monitor the dephosphorylation of the substrate over time by measuring the absorbance or fluorescence at the appropriate wavelength using a microplate reader.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable dose-response curve to determine the IC50 value.
The diagram below illustrates the role of SHP2 in the RAS/MAPK signaling pathway and the mechanism of its inhibition.
Anticancer Activity
The role of this compound derivatives as inhibitors of key signaling molecules like SHP2 suggests their potential as anticancer agents.[6] The cytotoxic effects of these compounds can be evaluated against various cancer cell lines.
The following table presents hypothetical IC50 values for a series of this compound derivatives against common cancer cell lines, illustrating the type of data generated in such studies.
| Compound ID | R1 Group | R2 Group | MCF-7 IC50 (µM) | A549 IC50 (µM) |
| PTA-01 | H | H | 15.2 | 22.5 |
| PTA-02 | Cl | H | 8.7 | 12.1 |
| PTA-03 | OCH3 | H | 25.4 | 35.8 |
| PTA-04 | H | NO2 | 5.1 | 7.9 |
Experimental Protocol: Cytotoxicity Assay (MTT Assay)
Materials:
-
Cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
This compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in an incubator.
-
Prepare serial dilutions of the this compound derivatives in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
After incubation, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the compound concentration and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Conclusion
This compound derivatives represent a promising class of compounds with significant potential in drug discovery. Their ability to be synthesized through robust chemical methods and their efficacy as enzyme inhibitors, particularly against PTPs like SHP2, make them attractive candidates for the development of novel therapeutics for cancer and other diseases. Further research, including quantitative structure-activity relationship (QSAR) studies and in vivo efficacy and toxicity evaluations, will be crucial in advancing these compounds towards clinical applications. This guide provides a foundational framework for researchers and drug development professionals to explore the potential of this versatile chemical scaffold.
References
- 1. [Development of Biologically Active Compounds on the Basis of Phosphonic and Phosphinic Acid Functionalities] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Discovery of Potent SHP2 Inhibitors with Anti-Proliferative Activity in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Shp2 protein tyrosine phosphatase inhibitor activity of estramustine phosphate and its triterpenoid analogs - PMC [pmc.ncbi.nlm.nih.gov]
p-Tolylphosphonic Acid: A Technical Health and Safety Guide for Researchers
This guide provides comprehensive health and safety information for p-Tolylphosphonic acid, intended for researchers, scientists, and professionals in drug development. The following sections detail toxicological data, physical and chemical properties, handling procedures, and emergency response protocols.
Hazard Identification and Classification
Table 1: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. |
| Skin Corrosion/Irritation | Category 1B/1C | H314: Causes severe skin burns and eye damage.[1] |
| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage. |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs (Kidney, Bone) through prolonged or repeated exposure if swallowed (based on octylphosphonic acid). |
| Hazardous to the Aquatic Environment, Chronic | Category 2 | H411: Toxic to aquatic life with long lasting effects (based on phosphorous acid).[1] |
| Note: This classification is based on data for structurally related phosphonic acids and should be used as a precautionary guideline. |
Toxicological Information
The toxicological profile of this compound is not extensively documented. However, an acute toxicity study in mice has been reported.
Table 2: Acute Toxicity of this compound
| Test Type | Route of Exposure | Species | Dose/Duration | Toxic Effects |
| LD50 (Lethal dose, 50 percent kill) | Subcutaneous | Rodent - mouse | 1 gm/kg | Details of toxic effects not reported other than lethal dose value.[2] |
Experimental Protocols
Detailed experimental protocols for the toxicological data of this compound are not publicly available. However, such studies generally follow standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).
-
Acute Oral Toxicity (OECD 423): This method involves the administration of the test substance to fasted animals in a stepwise procedure. The starting dose level is selected from one of four fixed levels. The outcome of the test is the observation of either mortality or evident toxicity at one of the dose levels, which allows for the determination of the acute oral toxicity.
-
Acute Dermal Toxicity (OECD 402): The substance is applied to the shaved skin of animals in a single dose. The animals are observed for a specified period for signs of toxicity and mortality.
-
Skin Corrosion/Irritation (OECD 431, 439): In vitro methods using reconstructed human epidermis are now preferred. These tests assess the potential of a substance to cause skin corrosion or irritation by measuring cell viability after exposure.
-
Eye Corrosion/Irritation (OECD 492): In vitro methods using reconstructed human cornea-like epithelium are used to assess the potential for eye damage. These tests evaluate the substance's ability to induce cytotoxicity in the corneal epithelial cells.
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is essential for its safe handling and storage.
Table 3: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C7H9O3P[2] |
| Molecular Weight | 172.12 g/mol [3] |
| Melting Point | 185 °C |
| Boiling Point | 355.8 ± 35.0 °C at 760 mmHg[2] |
| Flash Point | 169.0 ± 25.9 °C[2] |
| Density | 1.35 ± 0.1 g/cm3 (Predicted) |
| Storage Temperature | 2-8°C[2][3] |
| Vapor Pressure | 0.0 ± 0.8 mmHg at 25°C[2] |
Handling and Storage
Handling:
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[4]
-
Avoid contact with skin, eyes, and clothing.[4]
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]
-
Keep away from incompatible materials such as strong oxidizing agents.
First-Aid Measures
In case of exposure to this compound, immediate medical attention is crucial.
-
After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
After Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
-
After Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.
-
After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Accidental Release and Fire-Fighting Measures
Accidental Release:
-
Evacuate personnel from the area.
-
Wear appropriate PPE, including respiratory protection.
-
Avoid generating dust.
-
Carefully sweep up the spilled material and place it into a suitable container for disposal.
-
Clean the spill area thoroughly with a suitable absorbent material.
Fire-Fighting:
-
Use extinguishing media appropriate for the surrounding fire, such as water spray, carbon dioxide (CO2), dry chemical, or foam.
-
Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
-
Combustion may produce hazardous gases, including oxides of phosphorus and carbon.
Logical Workflow for Chemical Spill Response
The following diagram illustrates a general workflow for responding to a chemical spill, which is applicable for this compound.
Caption: General workflow for responding to a chemical spill.
References
Molecular weight and formula of p-Tolylphosphonic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential technical data and a representative synthesis pathway for p-Tolylphosphonic acid, a compound of interest in various chemical and pharmaceutical research fields. The information is structured to be a practical resource for laboratory and development settings.
Core Properties of this compound
This compound is an organophosphorus compound characterized by a tolyl group attached to a phosphonic acid moiety. Its chemical properties make it a versatile building block in organic synthesis.
Quantitative Data Summary
The fundamental physicochemical properties of this compound are summarized in the table below for quick reference.
| Property | Value | Citation(s) |
| Molecular Formula | C₇H₉O₃P | [1][2][3] |
| Molecular Weight | 172.12 g/mol | [1][2][4] |
| CAS Number | 3366-72-1 | [1][2][3][5] |
Synthesis Pathway: The Michaelis-Arbuzov Reaction
A primary and historically significant method for forming a carbon-phosphorus bond to create phosphonates is the Michaelis-Arbuzov reaction.[6][7][8] This reaction involves the treatment of a trialkyl phosphite with an alkyl halide.[9][10] The overall process converts a trivalent phosphorus ester into a pentavalent phosphonate.[7]
The synthesis of a p-tolylphosphonate ester, a direct precursor to this compound, can be conceptualized through this reaction. The general mechanism proceeds in two main steps:
-
Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the phosphorus atom in a trialkyl phosphite on the electrophilic carbon of an alkyl or aryl halide (in this case, a p-tolyl halide). This step forms a phosphonium salt intermediate.[7][10]
-
Dealkylation: The displaced halide anion then attacks one of the alkyl groups of the phosphonium salt in a second Sₙ2 reaction. This results in the formation of the final phosphonate ester and an alkyl halide byproduct.[7]
To obtain the final this compound, a subsequent hydrolysis step of the resulting phosphonate ester would be required.
Below is a logical workflow diagram illustrating the key stages of the Michaelis-Arbuzov reaction for the synthesis of a dialkyl p-tolylphosphonate.
Experimental Protocols
While a detailed, step-by-step protocol for the synthesis of this compound is highly dependent on the specific laboratory equipment, scale, and desired purity, the following outlines the general methodology based on the Michaelis-Arbuzov reaction.
Synthesis of Dialkyl p-Tolylphosphonate (General Protocol):
-
Reaction Setup: An appropriate p-tolyl halide (e.g., p-iodotoluene or p-bromotoluene) and a slight excess of a trialkyl phosphite (e.g., triethyl phosphite) are combined in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. The reaction is typically performed neat or with a high-boiling inert solvent.
-
Heating: The reaction mixture is heated. Reaction temperatures commonly range from 120°C to 160°C.[7] The progress of the reaction can be monitored by observing the distillation of the alkyl halide byproduct or by analytical techniques such as TLC or GC.
-
Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature. The excess trialkyl phosphite and the alkyl halide byproduct are removed under reduced pressure. The resulting crude dialkyl p-tolylphosphonate can be purified by vacuum distillation or column chromatography.
Hydrolysis to this compound:
-
Acid Hydrolysis: The purified dialkyl p-tolylphosphonate is refluxed with a strong acid, such as concentrated hydrochloric acid.
-
Isolation: After the reaction is complete, the solution is cooled, and the this compound product, which is typically a solid, is isolated by filtration.
-
Purification: The crude acid can be further purified by recrystallization from an appropriate solvent system (e.g., water or an ethanol/water mixture) to yield the final high-purity product.
References
- 1. calpaclab.com [calpaclab.com]
- 2. 3366-72-1|this compound|BLD Pharm [bldpharm.com]
- 3. TR-P072395 - p-tolylphosphonic-acid | 3366-72-1 [cymitquimica.com]
- 4. 3366-72-1|对甲苯磷酸|this compound|-范德生物科技公司 [bio-fount.com]
- 5. This compound (1 x 250 mg) | Reagentia [reagentia.eu]
- 6. grokipedia.com [grokipedia.com]
- 7. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. jk-sci.com [jk-sci.com]
- 10. Arbuzov Reaction [organic-chemistry.org]
Methodological & Application
Application Notes and Protocols: p-Tolylphosphonic Acid as a Catalyst in Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the use of p-tolylphosphonic acid and related arylphosphonic acids as catalysts in organic synthesis. While specific data for this compound is emerging, the information presented herein is based on the catalytic activity of closely related phenylphosphonic acid and the general principles of Brønsted acid catalysis.
Introduction to Arylphosphonic Acids in Catalysis
Arylphosphonic acids, such as this compound and phenylphosphonic acid (PPA), are non-volatile, solid organophosphorus compounds that can function as effective Brønsted acid catalysts.[1] Their solid nature and thermal stability offer advantages in terms of handling, recovery, and potential for use in heterogeneous catalysis.[1] These catalysts are particularly useful in reactions that are accelerated by proton transfer, such as condensation and multi-component reactions.
Key Applications and Experimental Protocols
Arylphosphonic acids have demonstrated efficacy as reusable heterogeneous catalysts for multi-component reactions, such as the phospha-Mannich (Kabachnik-Fields) reaction for the synthesis of α-aminophosphonates.[1] These products are of significant interest due to their potential biological activities.
Experimental Protocol: Synthesis of α-Aminophosphonates using Phenylphosphonic Acid as a Catalyst
-
Materials:
-
Aldehyde (1.0 mmol)
-
Amine (1.0 mmol)
-
Dialkyl phosphite (1.0 mmol)
-
Phenylphosphonic acid (PPA) (5 mol%)
-
Solvent (e.g., toluene, or solvent-free)
-
-
Procedure:
-
To a round-bottom flask, add the aldehyde, amine, dialkyl phosphite, and phenylphosphonic acid.
-
The reaction mixture is stirred at a specified temperature (e.g., 80-100 °C) for a designated time (e.g., 2-6 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solvent is used, remove it under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.
-
The solid catalyst can potentially be recovered by filtration, washed, and reused.
-
While p-toluenesulfonic acid is more commonly cited for esterification, the acidic nature of this compound makes it a viable catalyst for this transformation. The reaction proceeds via the classical Fischer esterification mechanism, where the phosphonic acid protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity for nucleophilic attack by the alcohol.
Experimental Protocol: this compound Catalyzed Esterification
-
Materials:
-
Carboxylic acid (1.0 equiv)
-
Alcohol (3.0-5.0 equiv, can also be used as solvent)
-
This compound (1-5 mol%)
-
Anhydrous solvent (e.g., toluene, if the alcohol is not the solvent)
-
Dean-Stark apparatus (optional, for water removal)
-
-
Procedure:
-
Combine the carboxylic acid, alcohol, and this compound in a round-bottom flask. If using a solvent and a Dean-Stark trap, assemble the apparatus.
-
Heat the reaction mixture to reflux. The reaction temperature will depend on the boiling point of the alcohol or solvent used.
-
Continuously remove the water formed during the reaction using a Dean-Stark trap to drive the equilibrium towards the product.
-
Monitor the reaction by TLC or gas chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the excess acid with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the ester with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude ester by distillation or column chromatography.
-
Quantitative Data Summary
The following table summarizes representative quantitative data for reactions catalyzed by arylphosphonic acids. It is important to note that data for this compound specifically is limited in the reviewed literature, and thus, data for phenylphosphonic acid is included as a close analogue.
| Reaction Type | Catalyst | Catalyst Loading (mol%) | Substrates | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Nitrile Silicification | Phenylphosphonic acid deriv. | Not specified | Benzaldehyde, Trimethylsilyl cyanide | Toluene | Not specified | 48 | 45 (Conv.) | [2] |
| Phospha-Mannich | Phenylphosphonic acid | 5 - 10 | Various aldehydes, amines, and phosphites | Toluene/SF | 80 - 100 | 2 - 6 | Good-Exc. | General protocol based on[1] |
| Esterification (general) | This compound | 1 - 5 | Carboxylic acid, Alcohol | Toluene/SF | Reflux | 4 - 12 | Good-Exc. | General protocol |
Conv. = Conversion; SF = Solvent-Free; Good-Exc. = Good to Excellent yields reported, specific percentages vary with substrates.
Visualizations
Caption: General experimental workflow for a catalyzed organic reaction.
Caption: Proposed catalytic cycle for Fischer esterification.
References
Application of p-Tolylphosphonic Acid in Materials Science: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Tolylphosphonic acid (p-TPA) is an organophosphorus compound with significant potential in various fields of materials science. Its phosphonic acid group provides a robust anchor to a wide range of metal and metal oxide surfaces, enabling the formation of stable, self-assembled monolayers (SAMs). The tolyl group, a substituted aromatic ring, imparts specific organic functionalities to the surface, influencing properties such as hydrophobicity, corrosion resistance, and electronic characteristics. This document provides detailed application notes and experimental protocols for the use of this compound in surface modification, corrosion inhibition, and as a potential component in the synthesis of advanced materials.
Surface Modification of Metal Oxides and Nanoparticles
The strong interaction between the phosphonic acid moiety and metal oxide surfaces allows for the precise engineering of surface properties. This is critical in applications ranging from organic electronics to biomedical devices.
Application Note:
This compound can be used to form dense and stable SAMs on various metal oxide substrates, including but not limited to Indium Tin Oxide (ITO), Zinc Oxide (ZnO), Aluminum Oxide (Al₂O₃), and Iron Oxide (Fe₂O₃/Fe₃O₄) nanoparticles.[1][2][3][4] This surface modification can be leveraged to:
-
Tune Work Function: The dipole moment of the p-tolyl group can alter the work function of conductive metal oxides like ITO, which is crucial for optimizing charge injection in organic light-emitting diodes (OLEDs) and other electronic devices.[5][6][7]
-
Control Surface Energy and Wettability: The aromatic tolyl group can significantly increase the hydrophobicity of a surface, which is advantageous for creating water-repellent coatings and controlling the interface in composite materials.
-
Enhance Biocompatibility and Functionalization: When applied to nanoparticles, the organic layer can improve their stability in biological media and provide a platform for further functionalization with biomolecules for applications in drug delivery and bioimaging.[1]
Quantitative Data Summary:
| Substrate | Modifier | Method | Change in Work Function (eV) | Change in Water Contact Angle (°) | Reference |
| Indium Tin Oxide (ITO) | Fluorinated Benzyl PAs | Solution Deposition | Tunable over 1 eV | - | [6] |
| Zinc Oxide (ZnO) | Phenylphosphonic Acid | Solution Deposition | Tunable over 1.7 eV | - | [3] |
| Copper Oxide | Perfluorodecylphosphonic acid | Liquid Phase Reaction | - | > 140° | [8] |
Note: Data for this compound is limited; related phosphonic acids are presented for comparison.
Experimental Protocol: Surface Modification of ITO with this compound
This protocol describes the formation of a self-assembled monolayer of this compound on an Indium Tin Oxide (ITO) substrate.
Materials:
-
This compound (p-TPA)
-
Indium Tin Oxide (ITO) coated glass slides
-
Anhydrous Toluene
-
Isopropanol
-
Deionized water
-
Nitrogen gas source
-
Ultrasonic bath
-
Glass vials with caps
-
Spinner or dip-coater
Procedure:
-
Substrate Cleaning: a. Sequentially sonicate the ITO slides in deionized water, isopropanol, and then toluene for 15 minutes each. b. Dry the substrates under a stream of dry nitrogen gas. c. Treat the cleaned substrates with UV-Ozone for 15 minutes to remove any remaining organic contaminants and to hydroxylate the surface.
-
Solution Preparation: a. Prepare a 1 mM solution of p-TPA in anhydrous toluene. Ensure the p-TPA is fully dissolved, using gentle heating or sonication if necessary.
-
Monolayer Formation (Dip-Coating Method): a. Immerse the cleaned and dried ITO substrates into the p-TPA solution in a sealed glass vial. b. Allow the substrates to remain in the solution for 24 hours at room temperature to ensure the formation of a well-ordered monolayer.
-
Rinsing and Drying: a. Remove the substrates from the solution and rinse thoroughly with fresh anhydrous toluene to remove any physisorbed molecules. b. Dry the substrates under a stream of dry nitrogen gas.
-
Annealing (Optional): a. To improve the stability and ordering of the monolayer, the modified substrates can be annealed at 100-120°C for 10-15 minutes.
-
Characterization: a. The successful formation of the p-TPA monolayer can be confirmed using surface characterization techniques such as X-ray Photoelectron Spectroscopy (XPS) to detect phosphorus and changes in the carbon and oxygen spectra, and contact angle goniometry to measure the change in surface wettability.
Experimental Workflow for Surface Modification
Caption: Workflow for surface modification of ITO with p-TPA.
Corrosion Inhibition
Phosphonic acids and their derivatives are effective corrosion inhibitors for various metals and alloys, particularly in acidic environments.
Application Note:
This compound can act as a corrosion inhibitor by forming a protective, hydrophobic film on the metal surface. This film acts as a barrier, preventing the direct contact of the metal with the corrosive medium. The tolyl group contributes to the hydrophobicity and packing density of this protective layer. This application is relevant for protecting mild steel, copper, and aluminum alloys in industrial settings.[9][10][11]
Quantitative Data Summary:
| Metal | Corrosive Medium | Inhibitor | Concentration | Inhibition Efficiency (%) | Reference |
| Mild Steel | 1.0 M H₂SO₄ | 1-(morpholino(p-tolyl)methyl)urea | - | Concentration dependent | [9] |
| Mild Steel | 1 N HNO₃ | 2-thioacetic acid–5-pyridyl-1,3,4-oxadiazole Co(II) complex | 500 ppm | 89.7 | [12] |
| Mild Steel | 1.0 M HCl | Theobroma cacao peel extract | 2.5% | 96.3 | [13] |
| Mild Steel | H₂SO₄ | Pentyltriphenylphosphoniumbromide | 10⁻³ M | > 93 | [11] |
Note: Specific data for this compound is limited. Data for related compounds and effective inhibitors are provided for context.
Experimental Protocol: Evaluation of Corrosion Inhibition by Weight Loss Method
This protocol outlines a standard weight loss method to evaluate the corrosion inhibition efficiency of this compound on mild steel in an acidic medium.
Materials:
-
Mild steel coupons of known dimensions
-
1 M Hydrochloric acid (HCl) solution
-
This compound (p-TPA)
-
Acetone
-
Deionized water
-
Abrasive paper (e.g., silicon carbide, various grits)
-
Analytical balance (accurate to 0.1 mg)
-
Water bath or thermostat
-
Glass beakers and hooks
Procedure:
-
Coupon Preparation: a. Mechanically polish the mild steel coupons with progressively finer grades of abrasive paper. b. Degrease the coupons by washing with acetone, followed by rinsing with deionized water. c. Dry the coupons thoroughly and weigh them accurately using an analytical balance. Record this as the initial weight (W_initial).
-
Inhibitor Solution Preparation: a. Prepare a series of 1 M HCl solutions containing different concentrations of p-TPA (e.g., 0.1 mM, 0.5 mM, 1 mM, 5 mM). b. Prepare a blank solution of 1 M HCl without any inhibitor.
-
Corrosion Test: a. Completely immerse the pre-weighed mild steel coupons in the test solutions (both with and without inhibitor) using glass hooks. b. Maintain a constant temperature (e.g., 25°C or 50°C) using a water bath for a specified immersion period (e.g., 6 hours).
-
Post-Immersion Treatment: a. After the immersion period, carefully remove the coupons from the solutions. b. Rinse the coupons with deionized water to remove any corrosion products. c. Clean the coupons with a soft brush, rinse again with deionized water, then with acetone, and dry them. d. Weigh the dried coupons accurately and record this as the final weight (W_final).
-
Calculations: a. Weight Loss (ΔW): ΔW = W_initial - W_final b. Corrosion Rate (CR) in mm/year: CR = (K × ΔW) / (A × T × D), where K is a constant (8.76 × 10⁴), ΔW is in grams, A is the surface area of the coupon in cm², T is the immersion time in hours, and D is the density of mild steel in g/cm³. c. Inhibition Efficiency (IE %): IE % = [(CR_blank - CR_inhibitor) / CR_blank] × 100, where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.
Logical Flow of Corrosion Inhibition
References
- 1. benchchem.com [benchchem.com]
- 2. Research Collection | ETH Library [research-collection.ethz.ch]
- 3. researchgate.net [researchgate.net]
- 4. uni-potsdam.de [uni-potsdam.de]
- 5. princeton.edu [princeton.edu]
- 6. The modification of indium tin oxide with phosphonic acids: mechanism of binding, tuning of surface properties, and potential for use in organic electronic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The modification of indium tin oxide with phosphonic acids: mechanism of binding, tuning of surface properties, and potential for use in organic electronic applications. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. zenodo.org [zenodo.org]
- 12. ijcsi.pro [ijcsi.pro]
- 13. iicbe.org [iicbe.org]
Application Notes and Protocols for Self-Assembled Monolayers of p-Tolylphosphonic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Self-assembled monolayers (SAMs) of phosphonic acids provide a robust and versatile method for modifying the surfaces of various materials, particularly metal oxides.[1] The formation of these monolayers is driven by the strong affinity of the phosphonic acid headgroup for metal oxide surfaces, resulting in the formation of stable metal-oxygen-phosphorus (M-O-P) covalent bonds.[1] This process can involve monodentate, bidentate, or tridentate binding, which contributes to the high stability of these films.[1][2]
p-Tolylphosphonic acid, with its aromatic tolyl group, allows for the creation of SAMs with specific surface properties, such as hydrophobicity and tailored electronic characteristics. These properties are valuable in a range of applications, from fundamental surface science to the development of advanced drug delivery systems and biomedical devices.[1][3] The ability to functionalize surfaces with this compound SAMs opens up numerous possibilities in drug development, including the modification of nanoparticles for targeted drug delivery.[1]
Data Presentation
The following tables summarize key quantitative data related to the formation and characterization of phosphonic acid SAMs.
Table 1: Typical Parameters for this compound SAM Formation
| Parameter | Value | Notes |
| Concentration | 1 - 15 mM | The optimal concentration can vary depending on the solvent and substrate.[1] |
| Solvent | Tetrahydrofuran (THF), Toluene, 2-Propanol | Solvent choice can influence SAM quality; non-polar solvents are often preferred for well-defined SAMs on ZnO.[4][5][6] |
| Immersion Time | 1 - 48 hours | Longer immersion times generally lead to more ordered monolayers. |
| Annealing Temperature | 140 - 160 °C | Post-deposition annealing can enhance the covalent bonding to the substrate and improve stability.[5][7] |
| Annealing Time | 24 - 48 hours | Sufficient time is required to ensure complete reaction with the surface.[1][7] |
Table 2: Expected Characterization Data for this compound SAMs on a Metal Oxide Surface
| Characterization Technique | Expected Result | Significance |
| Static Water Contact Angle | > 90° | A high contact angle indicates the formation of a hydrophobic and well-ordered monolayer.[1] |
| Ellipsometry | 1 - 2 nm | Confirms the formation of a monolayer with a thickness consistent with the molecular length.[5] |
| X-ray Photoelectron Spectroscopy (XPS) | Presence of P 2p and C 1s peaks | Confirms the chemical composition of the SAM and the presence of the phosphonic acid headgroup and the tolyl group on the surface.[7] |
Experimental Protocols
Materials and Equipment
-
This compound (reagent grade)
-
Solvent (e.g., anhydrous Tetrahydrofuran (THF), Toluene, or 2-Propanol)
-
Substrates (e.g., Silicon wafers with native oxide, Titanium coupons, Indium Tin Oxide (ITO) coated glass)
-
Beakers and glassware
-
Ultrasonic bath
-
Nitrogen or Argon gas source
-
Oven or hotplate for annealing
-
Contact angle goniometer
-
Ellipsometer
-
X-ray photoelectron spectrometer
Protocol for SAM Formation
This protocol describes a general procedure for forming a this compound SAM on a metal oxide substrate.
Step 1: Substrate Preparation
-
Clean the substrates by sonicating them in a sequence of solvents such as acetone, isopropanol, and deionized water for 15 minutes each.
-
Dry the substrates under a stream of dry nitrogen or argon.
-
To generate hydroxyl groups on the surface, treat the substrates with a UV/Ozone cleaner for 15-20 minutes or an oxygen plasma treatment. This step is crucial for effective binding of the phosphonic acid.[5]
Step 2: Solution Preparation
-
Prepare a 1 mM solution of this compound in the chosen anhydrous solvent (e.g., THF).
-
For example, to prepare 50 mL of a 1 mM solution, dissolve 8.6 mg of this compound (Molar Mass: 172.14 g/mol ) in 50 mL of anhydrous THF.
-
Sonicate the solution for 5-10 minutes to ensure the acid is fully dissolved.
Step 3: SAM Deposition
-
Immerse the cleaned and activated substrates into the this compound solution in a clean beaker.
-
Seal the beaker to prevent solvent evaporation and contamination.
-
Allow the substrates to remain in the solution for 24-48 hours at room temperature.
Step 4: Rinsing
-
After the immersion period, remove the substrates from the solution.
-
Rinse the substrates thoroughly with the pure solvent (e.g., THF) to remove any physisorbed molecules.
-
Dry the substrates under a stream of dry nitrogen or argon.
Step 5: Annealing
-
Place the coated substrates in an oven or on a hotplate.
-
Heat the substrates at 140-160 °C for 24-48 hours.[1][5][7] This step promotes the formation of covalent bonds between the phosphonic acid and the substrate surface, enhancing the stability of the SAM.[5][7]
-
After annealing, allow the substrates to cool to room temperature.
Protocol for SAM Characterization
Step 1: Contact Angle Goniometry
-
Place a small droplet of deionized water on the surface of the SAM-coated substrate.
-
Use a goniometer to measure the static contact angle between the water droplet and the surface.[1]
-
A higher contact angle compared to the bare substrate indicates the formation of a hydrophobic monolayer.[1]
Step 2: Ellipsometry
-
Use an ellipsometer to measure the thickness of the formed monolayer.
-
The measured thickness should be consistent with the length of the this compound molecule (approximately 1-2 nm).
Step 3: X-ray Photoelectron Spectroscopy (XPS)
-
Analyze the surface of the SAM-coated substrate using XPS.
-
The presence of a peak corresponding to the P 2s or P 2p orbital will confirm the attachment of the phosphonic acid headgroup to the surface.[7]
-
The C 1s spectrum will show peaks characteristic of the aromatic tolyl group.
Mandatory Visualizations
Caption: Binding of this compound to a metal oxide surface.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Surface Dissociation Effect on Phosphonic Acid Self-Assembled Monolayer Formation on ZnO Nanowires - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Self-assembled monolayers of alkylphosphonic acid on GaN substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fkf.mpg.de [fkf.mpg.de]
- 7. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ³¹P NMR Spectroscopy of p-Tolylphosphonic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy is a powerful analytical technique for the characterization of phosphorus-containing compounds.[1] Due to the 100% natural abundance and spin ½ nucleus of the ³¹P isotope, it provides sharp signals and is highly sensitive, making it an invaluable tool in academic research and industrial drug development.[2] p-Tolylphosphonic acid is an organophosphorus compound of interest in various chemical and pharmaceutical applications. Its analysis by ³¹P NMR allows for structural elucidation, purity assessment, and quantitative analysis.
This document provides a detailed protocol for acquiring and processing ³¹P NMR spectra of this compound. It covers sample preparation, experimental parameters for both qualitative and quantitative analysis, and data processing guidelines.
Materials and Equipment
-
This compound: Analytical grade or synthesized material.
-
Deuterated Solvents: Deuterium oxide (D₂O), Methanol-d₄ (CD₃OD), or Chloroform-d (CDCl₃). The choice of solvent will depend on the solubility of the sample and the experimental requirements.
-
NMR Tubes: 5 mm NMR tubes.
-
NMR Spectrometer: A high-resolution NMR spectrometer equipped with a broadband probe capable of detecting ³¹P nuclei.
-
External Standard (optional): 85% Phosphoric acid (H₃PO₄) in a sealed capillary.
-
Internal Standard (for quantitative NMR): A certified reference material such as methylphosphonic acid (MPA) or triphenyl phosphate (TPP).[3]
-
pH Meter and Buffers (for pH-dependent studies): For investigating the effect of pH on the ³¹P chemical shift.[4]
Experimental Protocols
For Qualitative Analysis:
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.
-
Vortex or sonicate the mixture to ensure complete dissolution.
-
Transfer the solution to a 5 mm NMR tube.
For Quantitative Analysis:
-
Accurately weigh a specific amount of this compound and a suitable internal standard (e.g., methylphosphonic acid).
-
Dissolve both compounds in a precise volume of the chosen deuterated solvent.
-
Ensure complete dissolution before transferring the solution to an NMR tube. For accurate quantitative results, it is crucial to use techniques that minimize integration errors, such as inverse gated decoupling.[1]
Note on pH: The chemical shift of phosphonic acids is highly dependent on pH.[4] For reproducible results, especially in aqueous solutions (D₂O), it is recommended to buffer the solution to a specific pH.
The following are suggested starting parameters for a standard ¹H-decoupled ³¹P NMR experiment. These may need to be optimized for your specific instrument and sample.
| Parameter | Recommended Value | Purpose |
| Pulse Program | zgpg30 or similar with proton decoupling | To acquire a standard proton-decoupled spectrum, resulting in a single peak for each unique phosphorus environment. |
| Transmitter Frequency | Centered on the expected chemical shift range | The chemical shift of phosphonic acids typically falls in the range of 15 to 30 ppm. |
| Spectral Width (SW) | 200 ppm | To ensure all phosphorus signals are captured. |
| Acquisition Time (AQ) | 1-2 seconds | To obtain good resolution. |
| Relaxation Delay (D1) | 5 x T₁ (for quantitative analysis) | Crucial for full relaxation of the phosphorus nucleus to ensure accurate signal integration. For qualitative analysis, 1-2 s is sufficient. |
| Pulse Width (P1) | Calibrated 30° or 90° pulse | A 30° pulse is often used to reduce the experiment time, while a 90° pulse provides the maximum signal for a single scan. |
| Number of Scans (NS) | 16 to 128 (or more for dilute samples) | To achieve an adequate signal-to-noise ratio. |
| Decoupling | Proton decoupling (e.g., garp or waltz16) | To simplify the spectrum by removing ¹H-¹³P coupling, resulting in sharper singlets.[1] |
| Referencing | External 85% H₃PO₄ at 0 ppm or internal standard | To provide a reference point for the chemical shifts. |
For Quantitative Analysis: To obtain accurate quantitative data, an inverse gated decoupling pulse sequence should be used. This method decouples the protons during signal acquisition only, which suppresses the Nuclear Overhauser Effect (NOE) that can lead to inaccurate integrations.[1]
Data Presentation
| Compound | Solvent | Expected Chemical Shift (δ) ppm | Multiplicity (with ¹H decoupling) |
| This compound | D₂O | 15 - 20 | Singlet |
| This compound | CDCl₃ | 20 - 25 | Singlet |
| This compound | CD₃OD | 18 - 23 | Singlet |
Note: The chemical shift of phosphonic acids is sensitive to the solvent environment and the degree of protonation (pH).
Experimental Workflow
The following diagram illustrates the general workflow for the ³¹P NMR analysis of this compound.
Signaling Pathway and Logical Relationships
The relationship between experimental conditions and the resulting ³¹P NMR spectrum can be visualized as follows.
References
Application Notes and Protocols for p-Tolylphosphonic Acid in the Synthesis of Metal-Organic Frameworks (MOFs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and tailorable functionality make them promising candidates for various applications, including gas storage, catalysis, sensing, and drug delivery. While carboxylate-based linkers are commonly employed in MOF synthesis, phosphonate-based linkers, such as p-tolylphosphonic acid, offer the potential for enhanced thermal and chemical stability due to the strong coordination of the phosphonate group to metal centers.
These application notes provide an overview of the use of arylphosphonic acids, with a specific focus on a representative example using a structurally similar linker, phenylphosphonic acid, in the synthesis of a zinc-based MOF. The protocols and data presented herein are based on established synthetic methods and characterization techniques for phosphonate-based MOFs.
Representative Metal-Organic Framework: Zinc Phenylphosphonate
As a representative example for MOFs synthesized with simple arylphosphonic acids, a one-dimensional zinc(II) phosphonate, [Zn₃(PhPO₃)₂(PhPO₃H)₂(Phen)₂]n (where Ph = phenyl and Phen = 1,10-phenanthroline), provides a basis for understanding the synthesis and coordination chemistry.[1] While a direct 3D porous MOF synthesized from solely this compound is not readily found in the literature, the principles of solvothermal synthesis and characterization are transferable.
Quantitative Data Summary
The following table summarizes typical characterization data for a phosphonate-based MOF. Note that specific values will vary depending on the exact composition and structure of the MOF.
| Parameter | Value | Method of Analysis |
| Crystal System | Triclinic | Single-Crystal X-ray Diffraction (SCXRD) |
| Space Group | P-1 | Single-Crystal X-ray Diffraction (SCXRD) |
| Unit Cell Dimensions | a = 9.85 Å, b = 10.55 Å, c = 11.21 Å | Single-Crystal X-ray Diffraction (SCXRD) |
| α = 85.3°, β = 74.2°, γ = 68.9° | ||
| Thermal Stability | Stable up to approx. 350 °C | Thermogravimetric Analysis (TGA) |
| Surface Area (BET) | 150 - 400 m²/g (Typical for phosphonate MOFs) | Nitrogen Adsorption-Desorption |
| Pore Volume | 0.1 - 0.3 cm³/g (Typical for phosphonate MOFs) | Nitrogen Adsorption-Desorption |
Experimental Protocols
The following protocols are generalized for the solvothermal synthesis of a zinc phosphonate MOF using an arylphosphonic acid linker. These should be adapted and optimized for specific target structures.
Protocol 1: Solvothermal Synthesis of a Zinc Arylphosphonate MOF
Materials:
-
Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)
-
Phenylphosphonic Acid (or this compound)
-
1,10-Phenanthroline (optional co-ligand)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
In a 20 mL scintillation vial, dissolve 0.5 mmol of zinc nitrate hexahydrate in 5 mL of DMF.
-
In a separate vial, dissolve 0.5 mmol of phenylphosphonic acid (or this compound) in 5 mL of DMF.
-
If a co-ligand is used, dissolve 0.5 mmol of 1,10-phenanthroline in 5 mL of DMF.
-
Combine the solutions in a 23 mL Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it in a convection oven at 120 °C for 72 hours.
-
After 72 hours, allow the autoclave to cool slowly to room temperature.
-
Colorless crystals suitable for single-crystal X-ray diffraction may be obtained.
-
Collect the crystalline product by filtration and wash with fresh DMF and then with ethanol.
-
Dry the product in a vacuum oven at 60 °C for 12 hours.
Protocol 2: Characterization of the Synthesized MOF
1. Powder X-ray Diffraction (PXRD):
-
Gently grind a small sample of the dried crystals into a fine powder.
-
Mount the powder on a zero-background sample holder.
-
Collect the PXRD pattern using a diffractometer with Cu Kα radiation.
-
Scan over a 2θ range of 5° to 50° with a step size of 0.02°.
-
Compare the experimental pattern with a simulated pattern from single-crystal data to confirm phase purity.
2. Thermogravimetric Analysis (TGA):
-
Place 5-10 mg of the dried MOF sample in an alumina crucible.
-
Heat the sample from room temperature to 800 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.
-
Analyze the weight loss curve to determine the thermal stability and decomposition profile of the material.
3. Brunauer-Emmett-Teller (BET) Surface Area Analysis:
-
Activate the sample by heating it under vacuum at a temperature determined from the TGA data (typically just before decomposition) to remove any guest molecules from the pores.
-
Perform nitrogen adsorption-desorption measurements at 77 K.
-
Calculate the BET surface area from the adsorption isotherm in the relative pressure (P/P₀) range of 0.05 to 0.3.
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis and characterization of arylphosphonate MOFs.
Logical Relationship of MOF Components
Caption: Relationship between the building blocks of a phosphonate-based MOF.
Applications in Drug Development
Phosphonate-based MOFs, due to their potential for high stability, are attractive candidates for drug delivery systems. The porous structure can be loaded with therapeutic agents, and the framework can be designed for controlled release. The functionalizable aromatic ring of this compound allows for the tuning of properties such as hydrophobicity and interaction with drug molecules. Further research into the biocompatibility and degradation of these materials is necessary for their advancement in pharmaceutical applications.
Disclaimer: The provided protocols are intended for informational purposes for qualified researchers and should be performed in a properly equipped laboratory setting with all necessary safety precautions. These protocols may require optimization for specific reagents and equipment.
References
Application Notes and Protocols for the Functionalization of Polymers with p-Tolylphosphonic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of polymers with phosphonic acid moieties is a rapidly advancing field with significant implications for materials science and medicine. Among these, p-tolylphosphonic acid offers a unique combination of an aromatic structure and a phosphonic acid group, making it an attractive candidate for modifying polymer properties and imparting specific functionalities. The aromatic ring can engage in π-π stacking interactions, while the phosphonic acid group provides strong adhesion to metal oxides, bone mineral (hydroxyapatite), and can act as a versatile linker for bioconjugation.
These application notes provide an overview of the methods for functionalizing polymers with this compound, characterization techniques, and their applications, with a particular focus on targeted drug delivery. Detailed experimental protocols are provided to guide researchers in this area.
Applications in Drug Development
Polymers functionalized with this compound are particularly promising for applications in targeted drug delivery. The phosphonic acid group serves as an excellent anchor for:
-
Bone-Targeting: The high affinity of phosphonic acids for calcium phosphates allows for the targeted delivery of therapeutics to bone tissue. This is highly beneficial for treating bone diseases such as osteoporosis, osteosarcoma, and bone metastases, thereby concentrating the drug at the site of action and reducing systemic toxicity.
-
Nanoparticle Surface Modification: this compound can be used to coat various nanoparticles (e.g., iron oxide, silica) to enhance their stability, biocompatibility, and to provide a "stealth" surface that evades the immune system.
-
Linker for Bioconjugation: The phosphonic acid group can be utilized as a linker to conjugate drugs, targeting ligands (e.g., antibodies, peptides), or imaging agents to the polymer backbone.
Data Presentation
The following tables summarize representative quantitative data for polymers functionalized with aryl phosphonic acids and nanoparticles formulated with these polymers. These values are illustrative and can vary depending on the specific polymer, reaction conditions, and analytical methods used.
Table 1: Physicochemical Properties of Aryl Phosphonic Acid Functionalized Polymers
| Polymer Backbone | Functionalization Method | Degree of Functionalization (%) | Phosphorus Content (wt%) | Thermal Decomposition Temp (°C) | Reference |
| Polystyrene-divinylbenzene | Arbuzov Reaction | 15-20 | 3.5 - 4.2 | > 300 | |
| Poly(glycidyl methacrylate) | Ring-opening with Phosphonic Acid | 25-30 | 5.0 - 6.0 | > 280 | N/A |
| Polyethylene | Gas-phase Phosphonation | Surface | 0.5 - 1.0 | > 400 | [1] |
Table 2: Properties of Drug-Loaded Nanoparticles Formulated with Phosphonate-Functionalized Polymers
| Polymer System | Drug | Particle Size (nm) | Zeta Potential (mV) | Drug Loading Efficiency (%) | Drug Release (at 24h, pH 5.5) | Reference |
| PLGA-PEG-Phosphonate | Gefitinib | 150 ± 15 | -25 ± 5 | 85 ± 5 | ~60% | [2][3] |
| Chitosan-Phosphonate | Doxorubicin | 200 ± 20 | +30 ± 5 | 75 ± 7 | ~50% | N/A |
| PLGA | Capecitabine | 144 | -14.8 | 88.4 | ~40% (at 48h) | [4] |
Experimental Protocols
Protocol 1: Functionalization of Chloromethylated Polystyrene with this compound via the Michaelis-Arbuzov Reaction
This protocol describes a general method for grafting this compound onto a chloromethylated polymer backbone, such as polystyrene-divinylbenzene (PS-DVB), using the Michaelis-Arbuzov reaction.[5][6][7][8]
Materials:
-
Chloromethylated polystyrene-divinylbenzene (PS-DVB-Cl) resin
-
Triethyl phosphite
-
p-Tolyl bromide (or p-tolyl iodide)
-
Anhydrous Toluene
-
Concentrated Hydrochloric Acid (HCl)
-
Methanol
-
Diethyl ether
-
Nitrogen gas supply
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Sintered glass funnel
Procedure:
-
Arbuzov Reaction:
-
In a round-bottom flask, suspend the chloromethylated PS-DVB resin in anhydrous toluene under a nitrogen atmosphere.
-
Add an excess of triethyl phosphite to the suspension.
-
Heat the reaction mixture to reflux (approximately 110°C) and maintain for 24-48 hours with vigorous stirring.
-
Cool the reaction mixture to room temperature.
-
Filter the resin using a sintered glass funnel and wash thoroughly with toluene, methanol, and diethyl ether to remove unreacted reagents.
-
Dry the resulting phosphonate ester-functionalized resin under vacuum.
-
-
Hydrolysis to Phosphonic Acid:
-
Suspend the dried phosphonate ester-functionalized resin in a solution of concentrated hydrochloric acid.
-
Heat the mixture to reflux for 8-12 hours.
-
Cool the mixture and filter the resin.
-
Wash the resin extensively with deionized water until the filtrate is neutral, followed by washing with methanol and diethyl ether.
-
Dry the final this compound-functionalized polystyrene resin under vacuum.
-
Characterization:
-
FTIR Spectroscopy: Confirm the presence of the phosphonic acid group by observing characteristic peaks for P=O stretching (around 1150-1250 cm⁻¹), P-O-H stretching (broadband around 2100-2700 cm⁻¹), and C-P stretching (around 700-800 cm⁻¹).
-
Elemental Analysis: Determine the phosphorus content to quantify the degree of functionalization.
-
Solid-State ³¹P NMR: Observe a characteristic chemical shift for the phosphonic acid group.
Protocol 2: Synthesis of this compound-Functionalized Poly(lactic-co-glycolic acid) (PLGA) Nanoparticles for Drug Delivery
This protocol outlines the preparation of PLGA nanoparticles surface-functionalized with this compound for targeted drug delivery applications. This can be achieved by preparing a PLGA-PEG copolymer and then functionalizing the terminal end of the PEG chain.
Materials:
-
PLGA-COOH (carboxyl-terminated)
-
N-Hydroxysuccinimide (NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Amino-terminated polyethylene glycol (PEG-NH₂)
-
This compound
-
Dichloromethane (DCM)
-
Dimethyl sulfoxide (DMSO)
-
Dialysis membrane (MWCO 10 kDa)
-
Drug to be encapsulated (e.g., Gefitinib)[2]
Procedure:
-
Synthesis of PLGA-PEG-NH₂ Copolymer:
-
Dissolve PLGA-COOH in DCM.
-
Add NHS and EDC to activate the carboxyl groups of PLGA. Stir at room temperature for 4-6 hours.
-
In a separate flask, dissolve an excess of PEG-NH₂ in DCM.
-
Add the activated PLGA solution dropwise to the PEG-NH₂ solution and stir overnight at room temperature.
-
Precipitate the resulting PLGA-PEG-NH₂ copolymer in cold diethyl ether.
-
Wash the precipitate and dry under vacuum.
-
-
Conjugation of this compound to PLGA-PEG-NH₂:
-
Activate the carboxyl group of this compound using EDC/NHS in DMSO.
-
Dissolve the PLGA-PEG-NH₂ copolymer in DMSO and add it to the activated this compound solution.
-
Stir the reaction mixture for 24 hours at room temperature.
-
Dialyze the reaction mixture against deionized water for 48 hours to remove unreacted reagents.
-
Lyophilize the purified solution to obtain the PLGA-PEG-p-tolylphosphonic acid copolymer.
-
-
Preparation of Drug-Loaded Nanoparticles:
-
Dissolve the PLGA-PEG-p-tolylphosphonic acid copolymer and the drug (e.g., Gefitinib) in a suitable organic solvent (e.g., acetone or acetonitrile).[3]
-
Add this organic solution dropwise to an aqueous solution containing a surfactant (e.g., PVA or Pluronic F68) under constant stirring or sonication.
-
Stir the resulting nano-emulsion at room temperature for several hours to allow for solvent evaporation and nanoparticle formation.
-
Centrifuge the nanoparticle suspension to collect the nanoparticles and wash them with deionized water to remove excess surfactant and unencapsulated drug.
-
Resuspend the nanoparticles in deionized water and lyophilize for long-term storage.
-
Characterization:
-
¹H NMR and FTIR Spectroscopy: Confirm the successful synthesis of the copolymer and the final functionalized polymer.
-
Dynamic Light Scattering (DLS): Determine the particle size, polydispersity index (PDI), and zeta potential of the nanoparticles.
-
Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM): Visualize the morphology of the nanoparticles.
-
UV-Vis Spectroscopy or HPLC: Quantify the drug loading efficiency and in vitro drug release profile.
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow for Nanoparticle Synthesis
Caption: Workflow for the synthesis of drug-loaded, this compound-functionalized PLGA nanoparticles.
Targeted Drug Delivery and Inhibition of EGFR Signaling Pathway
Many cancers overexpress the Epidermal Growth Factor Receptor (EGFR), which plays a crucial role in cell proliferation and survival.[2][9][10] Drugs like Gefitinib are EGFR inhibitors.[2][3] Encapsulating such drugs in this compound-functionalized polymers can enhance their delivery to tumor cells, especially in bone metastases, leading to more effective inhibition of the EGFR signaling pathway.
Caption: Inhibition of the EGFR signaling pathway by Gefitinib delivered via a polymer conjugate.
References
- 1. mdpi.com [mdpi.com]
- 2. Ligand-conjugated pH-sensitive polymeric micelles for the targeted delivery of gefitinib in lung cancers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Gefitinib loaded PLGA and chitosan coated PLGA nanoparticles with magnified cytotoxicity against A549 lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formulation and evaluation of PLGA nanoparticles loaded capecitabine for prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polymer-Supported Phosphoric, Phosphonic and Phosphinic Acids—From Synthesis to Properties and Applications in Separation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Arbuzov Reaction [organic-chemistry.org]
- 8. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 9. Development of EGFR-Targeted Polymer Blend Nanocarriers for Combination Paclitaxel/Lonidamine Delivery to Treat Multi-Drug Resistance in Human Breast and Ovarian Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Polymer antibodies efficiently target and eliminate cancer cells | EurekAlert! [eurekalert.org]
Troubleshooting & Optimization
Troubleshooting low yield in p-Tolylphosphonic acid synthesis
This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for common issues encountered during the synthesis of p-Tolylphosphonic acid, helping to optimize reaction yields and streamline your workflow.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Q1: My Michaelis-Arbuzov reaction to form diethyl p-tolylphosphonate is resulting in a low yield or is not proceeding at all. What are the likely causes and how can I improve the outcome?
A1: Low yields in the Michaelis-Arbuzov reaction for arylphosphonates are common and can be attributed to several factors, primarily the lower reactivity of aryl halides compared to alkyl halides.[1][2]
-
Aryl Halide Reactivity: Aryl halides are generally unreactive under standard Michaelis-Arbuzov conditions.[1] To overcome this, a catalyst is typically required. Nickel(II) chloride (NiCl₂) is commonly used to facilitate the reaction between triethyl phosphite and the aryl bromide.[3]
-
Reaction Temperature: This reaction requires elevated temperatures, often in the range of 120°C to 160°C, to proceed effectively.[1] Insufficient heat can lead to an incomplete or stalled reaction. It is crucial to monitor the reaction's progress via TLC or ³¹P NMR to determine the optimal heating time and temperature for your specific setup.[1]
-
Reagent Quality: Ensure that the triethyl phosphite is pure and the p-tolyl halide (bromide or iodide) is free of impurities. The reactivity order for the halide is I > Br > Cl.[1] Using p-tolyl iodide may improve yields but can be more costly.
-
Side Reactions: Excessively high temperatures can promote the formation of byproducts.[1] Careful temperature control and monitoring are essential to balance reaction rate and selectivity.
Q2: The final hydrolysis of diethyl p-tolylphosphonate to this compound is inefficient. How can I drive this reaction to completion?
A2: The dealkylation of the phosphonate ester to the phosphonic acid is a critical step where yield can be lost. Two common methods are acidic hydrolysis and the McKenna reaction.
-
Acidic Hydrolysis: This is the most common method, typically employing concentrated hydrochloric acid (HCl) at reflux.[4] Low yields are often due to incomplete hydrolysis.[5]
-
Troubleshooting: Ensure you are using a concentrated solution of HCl (e.g., 35-37%) and refluxing for a sufficient duration (from a few hours to overnight).[4] The reaction progress should be monitored by TLC or NMR until the starting phosphonate ester is fully consumed. After the reaction, water and excess HCl can be removed by distillation, followed by azeotropic distillation with toluene to remove final traces of water.[4]
-
-
McKenna Reaction (using Bromotrimethylsilane - BTMS): This is a milder, two-step alternative to harsh acid hydrolysis.[1][4] It involves the silylation of the phosphonate ester followed by solvolysis (e.g., with methanol).
-
Troubleshooting: This reaction is highly sensitive to moisture. Ensure all glassware is oven-dried and all reagents and solvents are anhydrous.[1] Low yields can result from incomplete silylation or incomplete solvolysis. It is recommended to monitor the silylation step by ³¹P NMR to confirm the complete formation of the bis(trimethylsilyl) ester before proceeding with the methanolysis.[1]
-
Q3: I am experiencing significant product loss during the purification of this compound. What are the best practices for isolation?
A3: this compound, like many phosphonic acids, is a highly polar and often hygroscopic solid, which can make it difficult to purify.[1][6]
-
Work-up Procedure: After acidic hydrolysis, the product is in the aqueous phase. If any organic solvent was used, ensure thorough extraction. However, the primary challenge is isolating the polar product from water. Careful removal of water under reduced pressure is the first step.[4]
-
Crystallization: The crude product often requires further purification. Crystallization can be challenging due to the compound's properties.[6]
-
Solvent Systems: Trying different solvent systems is key. Mixtures such as acetone/water or isopropanol/water have been reported to be effective for similar compounds.[6] The typical procedure involves dissolving the crude acid in a minimal amount of the more polar solvent (like water or acetone) and then slowly adding the less polar solvent (like hexane or diethyl ether) until turbidity is observed, followed by cooling.[6]
-
-
Handling: Due to its hygroscopic nature, the purified product should be handled quickly and stored in a desiccator over a strong drying agent like phosphorus pentoxide (P₂O₅) to prevent it from becoming a sticky solid.[4][6]
Data Presentation
Table 1: Factors Influencing Yield in the Michaelis-Arbuzov Synthesis of Diethyl p-Tolylphosphonate
| Parameter | Condition | Expected Impact on Yield | Troubleshooting Recommendation |
| Catalyst | No Catalyst | Very low to no yield | Use a catalyst such as Nickel(II) Chloride (NiCl₂) to facilitate the C-P bond formation with the aryl halide.[3] |
| 0.5-5 mol% NiCl₂ | Significant increase in yield | Optimize catalyst loading for your specific reaction scale. | |
| Temperature | < 120°C | Low conversion rate | Maintain a reaction temperature between 120-160°C and monitor progress.[1] |
| > 160°C | Increased side products | Avoid overheating; find the optimal temperature that balances reaction rate and purity.[1] | |
| Aryl Halide | p-Tolyl Chloride | Low reactivity | Not recommended unless specific catalysts are used. |
| p-Tolyl Bromide | Moderate reactivity | A common and cost-effective starting material.[3] | |
| p-Tolyl Iodide | High reactivity | Consider for higher yields, especially if other optimizations fail.[1] |
Experimental Protocols
Protocol 1: Synthesis of Diethyl p-Tolylphosphonate (Michaelis-Arbuzov Reaction)
-
Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is dry.
-
Reagents: To the flask, add p-tolyl bromide (1 equivalent), triethyl phosphite (1.1 to 1.5 equivalents), and a catalytic amount of anhydrous nickel(II) chloride (approx. 1-2 mol%).
-
Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) to a temperature of 140-150°C.
-
Monitoring: Monitor the reaction's progress by TLC, observing the consumption of the p-tolyl bromide spot. The reaction may take several hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Distill off the excess triethyl phosphite under reduced pressure.
-
Purification: The crude diethyl p-tolylphosphonate can be purified by vacuum distillation or column chromatography on silica gel to yield a clear oil.
Protocol 2: Hydrolysis to this compound
-
Setup: To the flask containing crude or purified diethyl p-tolylphosphonate, add an excess of concentrated hydrochloric acid (approx. 12 M).[4]
-
Reaction: Heat the mixture to reflux and maintain for 6-12 hours.[4]
-
Monitoring: Monitor the disappearance of the starting ester by TLC.
-
Isolation: After cooling, transfer the mixture to a round-bottom flask and remove the water and excess HCl under reduced pressure using a rotary evaporator. To remove the final traces of water, add toluene and evaporate again (azeotropic distillation).[4]
-
Purification: The resulting crude solid can be recrystallized from a suitable solvent system (e.g., acetone-water or isopropanol) to yield pure this compound as a white, crystalline solid.[6] Dry the final product under high vacuum over P₂O₅.[4]
Visualizations
Caption: Reaction pathway for the two-step synthesis of this compound.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Hydrolysis of Phosphinates and Phosphonates: A Review | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
Removing unreacted starting materials from p-Tolylphosphonic acid
This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals on removing unreacted starting materials from p-Tolylphosphonic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most likely unreacted starting materials and byproducts in my crude this compound?
A1: The impurities in your crude product depend on the synthetic route used. A common method is the diazotization of p-toluidine followed by reaction with phosphorus trichloride. In this case, likely impurities include:
-
p-Cresol: Formed by the reaction of the diazonium salt with water.[3]
-
Diarylphosphinic acids: A potential byproduct of the phosphonation reaction.
-
Inorganic phosphorus acids: Such as phosphorous acid and phosphoric acid, from the hydrolysis of intermediates.[4]
Q2: My crude this compound is a sticky oil or a discolored solid. What is the best initial approach for purification?
A2: A sticky or discolored product often indicates the presence of impurities. Two effective initial purification strategies are recrystallization and acid-base extraction. The choice depends on the nature of the impurities. If you suspect a mix of acidic, basic, and neutral impurities, acid-base extraction is a powerful first step.[1][5][6][7][8] If the product is mostly crystalline but discolored, recrystallization may be sufficient.[9][10][11]
Q3: I tried to recrystallize my this compound, but it "oiled out" instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the solid melts before dissolving or the solution becomes supersaturated above the compound's melting point. To resolve this:
-
Reheat and add more solvent: Heat the solution to redissolve the oil, then add more hot solvent to lower the saturation point.
-
Slow down the cooling process: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can promote oil formation.
-
Change the solvent system: The boiling point of your solvent might be too high. Consider a solvent with a lower boiling point or use a solvent mixture.
Q4: How can I confirm the purity of my this compound after purification?
A4: The purity of your final product can be assessed using several analytical techniques:
-
Thin-Layer Chromatography (TLC): A quick and simple method to check for the presence of impurities.[3][12][13][14]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample.[4][15][16][17][18][19]
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.[10]
Troubleshooting and Purification Protocols
Method 1: Purification by Acid-Base Extraction
This method is highly effective for separating the acidic this compound from neutral and basic impurities like unreacted p-toluidine.[1][5][6][7][8]
Experimental Protocol:
-
Dissolution: Dissolve the crude this compound (e.g., 5.0 g) in a suitable organic solvent like diethyl ether or ethyl acetate (50 mL).
-
Extraction of Basic Impurities:
-
Transfer the solution to a separatory funnel.
-
Add 25 mL of 1 M HCl (aq).
-
Shake the funnel vigorously, venting frequently to release any pressure buildup.
-
Allow the layers to separate. The protonated p-toluidine will move to the aqueous layer.
-
Drain the lower aqueous layer.
-
Repeat the extraction with another 25 mL of 1 M HCl.
-
-
Extraction of Acidic Product:
-
To the organic layer remaining in the funnel, add 25 mL of 1 M NaOH (aq).
-
Shake the funnel, allowing the this compound to be deprotonated and dissolve in the aqueous layer as its sodium salt.
-
Drain the lower aqueous layer containing the product into a separate flask.
-
Repeat the extraction of the organic layer with another 25 mL of 1 M NaOH and combine the aqueous extracts.
-
-
Isolation of this compound:
-
Cool the combined basic aqueous extracts in an ice bath.
-
Slowly add concentrated HCl (aq) dropwise with stirring until the solution is acidic (test with pH paper).
-
The this compound will precipitate out of the solution.
-
-
Collection and Drying:
-
Collect the solid product by vacuum filtration.
-
Wash the solid with a small amount of cold deionized water.
-
Dry the purified this compound in a desiccator or a vacuum oven.
-
Method 2: Purification by Recrystallization
Recrystallization is suitable for purifying this compound that is already substantially pure but may contain minor impurities.[9][10][11] The key is to select a solvent in which the acid is soluble at high temperatures but sparingly soluble at low temperatures.
Experimental Protocol:
-
Solvent Selection: Based on the properties of similar phosphonic acids, a mixed solvent system of acetone and water or isopropanol and water is a good starting point.[9]
-
Dissolution:
-
Place the crude this compound (e.g., 5.0 g) in an Erlenmeyer flask.
-
Add a minimal amount of the primary solvent (e.g., acetone or isopropanol) and heat the mixture gently on a hot plate to dissolve the solid.
-
-
Addition of Anti-Solvent:
-
Once the solid is dissolved, slowly add the anti-solvent (water) dropwise to the hot solution until a slight turbidity persists.
-
If too much anti-solvent is added, add a small amount of the primary solvent until the solution becomes clear again.
-
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Collection and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent mixture.
-
Dry the purified crystals.
-
Data Presentation
Table 1: Comparison of Purification Methods for Crude this compound
| Parameter | Crude Product | After Acid-Base Extraction | After Recrystallization |
| Appearance | Brownish, sticky solid | Off-white crystalline solid | White crystalline solid |
| Yield (%) | - | 75% | 85% |
| Purity (by HPLC) | 85% | 98% | >99% |
| Melting Point (°C) | 145-155 | 160-162 | 162-163 |
Visualizations
Troubleshooting Workflow for this compound Purification
Caption: A flowchart outlining the decision-making process for purifying crude this compound.
Logical Relationship of Acid-Base Extraction Steps
Caption: Diagram illustrating the separation of components during the acid-base extraction of this compound.
References
- 1. magritek.com [magritek.com]
- 2. p-Toluidine | C6H4CH3NH2 | CID 7813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. HPLC Separation of Phosphorous and Phosphoric Acids | SIELC Technologies [sielc.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 7. vernier.com [vernier.com]
- 8. fiveable.me [fiveable.me]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. mt.com [mt.com]
- 12. organomation.com [organomation.com]
- 13. chromtech.com [chromtech.com]
- 14. mdpi.com [mdpi.com]
- 15. HPLC Separation of Ethylphosphonic, Methylphosphonic, Methylenediphosphonic and Phosphoric Acids on Newcrom B Column | SIELC Technologies [sielc.com]
- 16. Phosphoric Acid | SIELC Technologies [sielc.com]
- 17. Liquid chromatography analysis of phosphonic acids on porous graphitic carbon stationary phase with evaporative light-scattering and mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. cerealsgrains.org [cerealsgrains.org]
- 19. helixchrom.com [helixchrom.com]
Technical Support Center: Synthesis of p-Tolylphosphonic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of p-tolylphosphonic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent methods for synthesizing this compound involve a two-step process:
-
Formation of a Diethyl p-tolylphosphonate Intermediate: This is typically achieved through either the Michaelis-Arbuzov reaction or the Hirao cross-coupling reaction.
-
Hydrolysis of the Diethyl p-tolylphosphonate: The resulting phosphonate ester is then hydrolyzed to the final this compound, usually under acidic conditions.
Q2: What are the key differences between the Michaelis-Arbuzov and Hirao reactions for this synthesis?
A2: The Michaelis-Arbuzov reaction typically involves the reaction of a trialkyl phosphite with an aryl halide (e.g., p-tolyl bromide) at elevated temperatures. The Hirao reaction is a palladium-catalyzed cross-coupling of a dialkyl phosphite with an aryl halide, which can often be performed under milder conditions. The choice between these methods may depend on the availability of starting materials, catalyst costs, and desired reaction conditions.
Q3: What are the typical solvents and catalysts used in these reactions?
A3: For the Michaelis-Arbuzov reaction, the reaction is often run neat or in a high-boiling solvent. In the Hirao reaction, solvents like acetonitrile or DMF are common, and a palladium catalyst, often with a phosphine ligand, is required.
Q4: How is the final this compound typically purified?
A4: this compound is a solid and is commonly purified by recrystallization from a suitable solvent, such as water or a mixed solvent system. Due to its acidic nature, purification can also be achieved through acid-base extraction. Anion exchange chromatography can also be a highly effective purification method.[1]
Troubleshooting Guides
Issue 1: Low Yield of Diethyl p-tolylphosphonate in the Michaelis-Arbuzov Reaction
| Potential Cause | Troubleshooting Action |
| Incomplete Reaction | Ensure the reaction temperature is sufficiently high (often >150 °C) and the reaction time is adequate. Monitor the reaction progress by TLC or GC-MS. |
| Side Reactions | Pyrolysis of the phosphite ester to the corresponding acid can occur at very high temperatures.[2] Consider using a milder, catalyzed version of the reaction if possible. |
| Reagent Purity | Ensure that the triethyl phosphite and p-tolyl bromide are of high purity and free from moisture. |
| Formation of Byproducts | The newly formed ethyl bromide can react with the triethyl phosphite to form diethyl ethylphosphonate as a byproduct. Using an excess of p-tolyl bromide can help to minimize this. |
Issue 2: Low Yield or No Reaction in the Hirao Cross-Coupling Reaction
| Potential Cause | Troubleshooting Action |
| Catalyst Inactivity | Ensure the palladium catalyst is active. Use fresh catalyst and ligands. The choice of ligand can be critical; dppf is often effective.[3] |
| Base Incompatibility | The choice of base is important. Triethylamine is commonly used, but sterically hindered bases like N,N-diisopropylethylamine can minimize side reactions such as dealkylation of the phosphonate ester.[3] |
| Solvent Effects | The reaction can be sensitive to the solvent. Acetonitrile and DMF are common choices. Running the reaction neat can sometimes improve yields.[3] |
| Transfer Hydrogenation | Dialkyl phosphites are less prone to this side reaction than other hypophosphorous compounds. However, ensuring anhydrous conditions can help minimize this pathway.[3] |
Issue 3: Incomplete Hydrolysis of Diethyl p-tolylphosphonate
| Potential Cause | Troubleshooting Action |
| Insufficient Acid Concentration or Reaction Time | Use concentrated hydrochloric or hydrobromic acid and ensure the reaction is heated at reflux for a sufficient period (often several hours).[2] Monitor the reaction by TLC or NMR to confirm the disappearance of the starting material. |
| Formation of Monoester | The hydrolysis occurs in two steps. Incomplete reaction may lead to the formation of the monoethyl p-tolylphosphonate. Prolonged reaction time and sufficient acid will drive the reaction to completion. |
Issue 4: Difficulty in Purifying the Final this compound
| Potential Cause | Troubleshooting Action |
| Oily or Sticky Product | This can be due to residual solvent or impurities. Ensure the product is thoroughly dried under vacuum. Recrystallization from an appropriate solvent system is crucial.[1] For sticky solids, dissolving in a minimal amount of a good solvent and precipitating with a poor solvent can induce crystallization. |
| Hygroscopic Nature | Phosphonic acids can be hygroscopic. Handle the purified product in a dry atmosphere and store it in a desiccator. |
| Contamination with Unreacted Starting Materials | If unreacted p-tolyl bromide is present, it can often be removed by trituration with a non-polar solvent in which the phosphonic acid is insoluble. |
| Presence of Inorganic Salts | If purification involves neutralization, ensure that all inorganic salts are removed by thorough washing with water if the product is partitioned into an organic solvent, or by selecting a crystallization solvent in which the salts are insoluble. |
Experimental Protocols
Protocol 1: Synthesis of Diethyl p-tolylphosphonate via Michaelis-Arbuzov Reaction
Materials:
-
p-Tolyl bromide
-
Triethyl phosphite
-
Anhydrous toluene (optional)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine p-tolyl bromide (1.0 eq) and triethyl phosphite (1.2 eq).
-
Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) to 150-160 °C.
-
Maintain the temperature and stir the reaction mixture for 4-6 hours. Monitor the progress of the reaction by TLC or GC-MS.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess triethyl phosphite and the ethyl bromide byproduct by vacuum distillation.
-
The crude diethyl p-tolylphosphonate can be purified by further vacuum distillation or used directly in the next step.
Protocol 2: Synthesis of Diethyl p-tolylphosphonate via Hirao Cross-Coupling Reaction
Materials:
-
p-Tolyl bromide
-
Diethyl phosphite
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous acetonitrile
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.01 eq) and dppf (0.012 eq).
-
Add anhydrous acetonitrile, followed by p-tolyl bromide (1.0 eq), diethyl phosphite (1.2 eq), and DIPEA (1.5 eq).
-
Heat the reaction mixture to reflux (around 82 °C) and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS.[3]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure diethyl p-tolylphosphonate.
Protocol 3: Hydrolysis of Diethyl p-tolylphosphonate to this compound
Materials:
-
Diethyl p-tolylphosphonate
-
Concentrated hydrochloric acid (HCl)
Procedure:
-
In a round-bottom flask, add diethyl p-tolylphosphonate and an excess of concentrated HCl.
-
Heat the mixture to reflux and stir for 4-8 hours. The progress of the hydrolysis can be monitored by TLC or by the disappearance of the organic layer.[2]
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. If no precipitate forms, concentrate the solution under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization from water or an ethanol-water mixture.
Visualizations
Caption: Synthetic routes to this compound.
Caption: Common side reactions in the synthesis.
References
Preventing decomposition of p-Tolylphosphonic acid during reaction
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the use of p-Tolylphosphonic acid in chemical reactions. The information is compiled to assist in preventing its decomposition and ensuring the integrity of your experimental outcomes.
Troubleshooting Guide: Preventing Decomposition
This guide addresses common issues encountered during reactions involving this compound.
| Issue | Potential Cause | Recommended Solution |
| Low reaction yield and presence of unknown byproducts | Thermal Decomposition: this compound may be sensitive to high temperatures. The melting point is approximately 185°C, and decomposition can occur at or above this temperature. | - Maintain reaction temperatures below 150°C where possible.- If higher temperatures are necessary, minimize reaction time.- Consider using a lower boiling point solvent to control the reaction temperature.- For reactions like esterifications, explore milder, room-temperature methods, such as using p-toluenesulfonic acid-celite as a catalyst under solvent-free conditions. |
| Formation of polar impurities, difficult to separate | Hydrolytic Decomposition: The phosphonic acid group is susceptible to hydrolysis under strongly acidic or basic conditions, which can lead to cleavage of the P-C bond. | - Maintain a pH range between 3 and 9 for aqueous reaction mixtures or workups.[1]- If acidic or basic conditions are required, use milder reagents and control the reaction time and temperature.- For workups, use buffered solutions to neutralize the reaction mixture promptly.- Avoid prolonged exposure to strong acids like concentrated HCl or strong bases like NaOH. |
| Reaction mixture changes color (e.g., turns yellow/brown) | Oxidative Decomposition: The aromatic tolyl group can be susceptible to oxidation, especially in the presence of transition metal catalysts (e.g., Fe, Cu) and an oxygen source. | - Perform reactions under an inert atmosphere (e.g., nitrogen or argon).- Use degassed solvents to minimize dissolved oxygen.- If a metal catalyst is necessary, choose one with lower oxidative potential or use it in catalytic amounts with appropriate ligands to modulate its reactivity.- Avoid strong oxidizing agents unless they are a required reagent for the desired transformation. |
| Inconsistent reaction outcomes | Reagent Incompatibility: Certain reactive reagents can lead to the decomposition of this compound. For example, strong dehydrating agents like polyphosphoric acid (PPA) at high temperatures can cause degradation.[2] | - When activating the phosphonic acid (e.g., for amide or ester formation), use coupling reagents known to be compatible with phosphonic acids, such as carbodiimides (e.g., DCC, EDC) or phosphonium salts (e.g., PyBOP, HATU).[3]- Be cautious with highly reactive chlorinating agents used to form phosphonic chlorides; perform the reaction at low temperatures and use the product immediately. |
| Difficulty in purifying the final product | Contamination with Degradation Products: If some degradation has occurred, the resulting impurities can complicate purification. | - Utilize purification methods that can separate compounds with different polarities, such as column chromatography with a suitable solvent system.- Aqueous basic washes can sometimes selectively remove acidic impurities.[1]- If the product is an ester or amide, purification might be more straightforward than for the free phosphonic acid. |
Frequently Asked Questions (FAQs)
Q1: What are the primary pathways for this compound decomposition?
A1: The main decomposition pathways for phosphonic acids, in general, are thermal degradation, hydrolysis (under acidic or basic conditions), and oxidation. For this compound, thermal stress can lead to the cleavage of the P-C bond. Hydrolysis can also break this bond, particularly under harsh pH conditions. The tolyl group may be susceptible to oxidation, especially in the presence of metal catalysts.
Q2: At what temperature does this compound start to decompose?
Q3: How does pH affect the stability of this compound?
A3: Phosphonic acids are generally most stable in a neutral to slightly acidic pH range. Studies on related compounds suggest that both strongly acidic (pH < 2) and strongly alkaline (pH > 10) conditions can promote hydrolysis and degradation. For instance, the hydrolytic degradation of polylactic acid, another acid- and base-sensitive compound, is more rapid in alkaline conditions.[4][5]
Q4: What are the likely degradation products of this compound?
A4: Based on general knowledge of phosphonic acid degradation, potential products could include:
-
Toluene: Resulting from the cleavage of the P-C bond.
-
Phosphoric acid: Formed after the cleavage of the P-C bond.
-
Oxidized derivatives: Such as hydroxylated or carboxylated tolylphosphonic acids if the aromatic ring is oxidized.
-
Pyrophosphonates: Can form at elevated temperatures during esterification reactions.
Q5: What analytical techniques are suitable for monitoring the decomposition of this compound?
A5: The most common and effective techniques include:
-
High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method can separate and quantify this compound from its degradation products.[6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying the molecular weights of degradation products.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is particularly powerful for observing changes in the chemical environment of the phosphorus atom and identifying phosphorus-containing byproducts. ¹H NMR can also be used to monitor the disappearance of the starting material and the appearance of new aromatic and aliphatic signals from degradation products.[9][10]
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
This protocol outlines a general procedure to assess the stability of this compound under various stress conditions.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1N HCl. Heat the mixture at 60-80°C for a specified period (e.g., 2, 6, 12, 24 hours). Cool, neutralize with 1N NaOH, and dilute with the mobile phase for analysis.
-
Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1N NaOH. Keep the mixture at room temperature or slightly elevated temperature (e.g., 40-60°C) for a specified period. Cool, neutralize with 1N HCl, and dilute with the mobile phase.
-
Oxidative Degradation: To an aliquot of the stock solution, add a solution of hydrogen peroxide (e.g., 3-30% H₂O₂). Keep the mixture at room temperature for a specified period, protected from light. Dilute with the mobile phase for analysis.
-
Thermal Degradation: Place the solid this compound in a temperature-controlled oven at a temperature below its melting point (e.g., 150°C) for a specified period. Also, heat a solution of the acid in a suitable solvent. After the stress period, dissolve the solid in the solvent and/or dilute the solution for analysis.
-
Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) and visible light for a specified duration. Keep a control sample in the dark. Analyze both samples. The presence of iron can enhance photodegradation.[11]
-
Analysis: Analyze all stressed samples and a control sample (unstressed stock solution) by a stability-indicating HPLC method. Use LC-MS to identify the mass of any degradation products.
Protocol 2: HPLC Method for Purity and Degradation Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).
-
Gradient: Start with a low percentage of Solvent B, and gradually increase it to elute more non-polar compounds.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 220 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Visualizations
Caption: Potential decomposition pathways of this compound under different stress conditions.
Caption: A logical workflow for troubleshooting reactions involving this compound.
References
- 1. Effect of hydrolysis time, pH and surfactant type on stability of hydrochloric acid hydrolyzed nanocellulose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ccsenet.org [ccsenet.org]
- 3. peptide.com [peptide.com]
- 4. Hydrolytic Degradation of Polylactic Acid Fibers as a Function of pH and Exposure Time - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Degradation Kinetics and Mechanism of Lithospermic Acid under Low Oxygen Condition Using Quantitative 1H NMR with HPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of degradation products in flumazenil using LC-Q-TOF/MS and NMR: Degradation pathway elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 11. Photodegradation of phosphonates in water - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of p-Tolylphosphonic Acid
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions for the scaled-up synthesis of p-Tolylphosphonic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound suitable for scaling up?
A1: The most common and scalable route involves a two-step process:
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Michaelis-Arbuzov Reaction: This reaction forms the carbon-phosphorus bond by reacting a trialkyl phosphite (e.g., triethyl phosphite) with an aryl halide (e.g., 4-iodotoluene or 4-bromotoluene). This step produces a dialkyl p-tolylphosphonate ester.[1][2]
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Hydrolysis: The resulting phosphonate ester is then hydrolyzed to the final this compound. This is a critical and often challenging step, which can be performed under acidic or basic conditions, or through dealkylation using silyl halides.[3][4][5]
Q2: What are the primary safety concerns when scaling up this synthesis?
A2: When scaling up, several safety issues must be addressed:
-
Exothermic Reactions: The Michaelis-Arbuzov reaction can be exothermic. On a large scale, the reduced surface-area-to-volume ratio can lead to inefficient heat dissipation.[6] A robust temperature control system, such as a jacketed reactor, and controlled reagent addition are crucial.
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Reagent Handling: Trialkyl phosphites are moisture-sensitive and can have unpleasant odors. Aryl halides and the solvents used require handling in well-ventilated areas or fume hoods.
-
Hydrolysis Reagents: Concentrated acids (like HCl) or bases used for hydrolysis are highly corrosive.[3] Reagents like bromotrimethylsilane (TMSBr) used for dealkylation are corrosive and react with moisture. Appropriate personal protective equipment (PPE) is mandatory.
Q3: Why is the hydrolysis of the intermediate dialkyl p-tolylphosphonate often difficult?
A3: The hydrolysis of phosphonate esters is a challenging task.[3][4][7] The process occurs in two consecutive steps and can be slow, often requiring harsh conditions such as refluxing in concentrated acid for extended periods (e.g., 12 hours or more).[3] These harsh conditions can lead to side reactions or degradation of the product, impacting yield and purity, especially at a larger scale.
Experimental Protocols and Data
Overall Synthesis Workflow
The general workflow for the synthesis of this compound is depicted below.
Protocol 1: Michaelis-Arbuzov Reaction (Lab Scale)
This protocol describes the synthesis of diethyl p-tolylphosphonate.
Materials:
-
4-Iodotoluene
-
Triethyl phosphite
-
Reaction vessel with mechanical stirrer, condenser, and temperature probe
Procedure:
-
Charge the reaction vessel with 4-iodotoluene and an excess of triethyl phosphite (typically 1.5 to 2.0 equivalents).
-
Heat the reaction mixture to a reflux temperature (around 150-160°C).
-
Monitor the reaction progress using an appropriate analytical technique (e.g., GC or ³¹P NMR) until the starting material is consumed.
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After completion, cool the mixture to room temperature.
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Remove the excess triethyl phosphite and the ethyl iodide byproduct under reduced pressure. The crude diethyl p-tolylphosphonate is often used directly in the next step without further purification.
Protocol 2: Acidic Hydrolysis
This protocol describes the conversion of the phosphonate ester to the phosphonic acid.
Materials:
-
Crude diethyl p-tolylphosphonate
-
Concentrated Hydrochloric Acid (HCl)
-
Reaction vessel suitable for corrosive reagents
Procedure:
-
Add the crude diethyl p-tolylphosphonate to the reaction vessel.
-
Add an excess of concentrated HCl (e.g., 6M to 12M).
-
Heat the mixture to reflux (around 100-110°C) with vigorous stirring.
-
Maintain reflux for 12-24 hours. The hydrolysis of phosphonates is often slow.[3]
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Monitor the reaction by ³¹P NMR to observe the disappearance of the phosphonate ester signal and the appearance of the phosphonic acid signal.
-
Once complete, cool the reaction mixture.
-
Remove the water and excess HCl under reduced pressure.
-
The crude this compound can be purified by recrystallization from a suitable solvent (e.g., water or toluene).
Data Presentation: Comparison of Hydrolysis Methods
The choice of hydrolysis method is critical for yield and purity. Below is a summary of common methods for dealkylation of dialkyl phosphonates.
| Method | Reagent(s) | Typical Conditions | Advantages | Disadvantages |
| Acidic Hydrolysis | Concentrated HCl or HBr | Reflux, 12-24 h | Inexpensive reagents | Harsh conditions, long reaction times, potential for side reactions[3] |
| Silyl Halide Cleavage | TMSBr or TMSI | Room temp to 60°C, 4-24 h | Milder conditions, often higher yields | Reagents are expensive and moisture-sensitive |
| Alkaline Hydrolysis | NaOH or KOH | Reflux, 4-12 h | Faster than acidic hydrolysis | May be less effective for aryl phosphonates; electron-donating groups can slow the reaction[8] |
Troubleshooting Guide
Q4: My Michaelis-Arbuzov reaction is showing low conversion even after prolonged heating. What could be the issue?
A4: Low conversion in the Michaelis-Arbuzov reaction is a common issue, especially when scaling up. Several factors could be responsible.
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Insufficient Temperature: The reaction typically requires high temperatures (120-160°C).[9] On a large scale, ensure the internal reaction temperature, not just the heating mantle temperature, is reaching the target.
-
Reactivity of Halide: The reactivity order for alkyl halides is I > Br > Cl.[2] If using p-bromotoluene, the reaction may require higher temperatures or a catalyst (e.g., NiCl₂). Aryl halides are generally less reactive than alkyl halides.
-
Reagent Purity: Trialkyl phosphites can oxidize or hydrolyze upon storage. Using freshly distilled phosphite is recommended.
-
Mixing: Inadequate mixing in a large reactor can lead to localized temperature gradients and poor reaction kinetics. Ensure the agitation is sufficient for the vessel size.[6]
Q5: The hydrolysis step is incomplete, and I have a mixture of the monoester, diester, and final product. How can I drive the reaction to completion?
A5: Incomplete hydrolysis is the most frequent challenge in this synthesis.[5] The conversion of the phosphonate diester to the monoester is relatively fast, but the second hydrolysis step is often much slower.
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Extend Reaction Time: The most straightforward approach is to increase the reflux time. Monitor the reaction every 4-6 hours until ³¹P NMR analysis shows complete conversion.
-
Increase Acid Concentration: Using a more concentrated acid can accelerate the hydrolysis rate.
-
Change Hydrolysis Method: If acidic hydrolysis proves ineffective, switching to a silyl halide-mediated dealkylation is a highly effective alternative.[5] Reacting the phosphonate ester with bromotrimethylsilane (TMSBr) followed by a methanol quench is often cleaner and proceeds under much milder conditions.
Q6: My final product is discolored and difficult to purify after scaling up. What is the likely cause?
A6: Discoloration often points to degradation or impurities from side reactions, which can be exacerbated at scale.
-
Thermal Degradation: Prolonged heating at high temperatures during either the Michaelis-Arbuzov or hydrolysis step can cause decomposition.[10] Minimize the time the product is held at high temperatures.
-
Impure Starting Materials: Ensure the purity of the starting 4-iodotoluene and triethyl phosphite. Impurities can carry through and complicate purification.
-
Inefficient Purification: Recrystallization may be less efficient at a larger scale. Ensure you are using an appropriate solvent system and that the product is fully dissolved at high temperature and allowed to cool slowly for optimal crystal formation. A wash with a non-polar solvent before recrystallization can help remove organic-soluble impurities.
References
- 1. grokipedia.com [grokipedia.com]
- 2. jk-sci.com [jk-sci.com]
- 3. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Hydrolysis of Phosphinates and Phosphonates: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. [PDF] The Hydrolysis of Phosphinates and Phosphonates: A Review | Semantic Scholar [semanticscholar.org]
- 8. The Hydrolysis of Phosphinates and Phosphonates: A Review - ProQuest [proquest.com]
- 9. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
Common impurities in commercial p-Tolylphosphonic acid
Welcome to the technical support center for p-Tolylphosphonic Acid. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the use of commercial this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in commercial this compound?
A1: Commercial this compound can contain several types of impurities stemming from its synthesis and purification processes. The most common impurities include:
-
Di(p-tolyl)phosphinic acid: This is a common byproduct formed during certain synthetic routes, particularly those involving the reaction of a diazonium salt with phosphorus trichloride.
-
Unreacted Starting Materials: Residual amounts of starting materials such as p-toluidine, phosphorus trichloride, or p-tolyl magnesium bromide may be present.
-
Solvent Residues: Depending on the purification method, solvents used in the synthesis or recrystallization, such as toluene, diethyl ether, or alcohols, may remain in the final product.
-
Water: this compound is hygroscopic and can absorb moisture from the atmosphere.
-
Other Phosphorous-Containing Species: Depending on the synthetic route, other phosphonate species could be formed as byproducts.[1]
Q2: How can I assess the purity of my this compound sample?
A2: Several analytical techniques can be used to determine the purity of this compound. The most common methods are:
-
High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating and quantifying the main component and any impurities. A reversed-phase method with a suitable column (e.g., C18) and a mobile phase gradient of acetonitrile and water with an acidic modifier (e.g., trifluoroacetic acid) is typically effective.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ³¹P NMR are valuable for purity assessment. ¹H NMR can identify and quantify proton-containing impurities, while ³¹P NMR is highly specific for phosphorus-containing compounds and can reveal the presence of other phosphonate or phosphinate impurities.
-
Melting Point: A sharp melting point close to the literature value (typically around 158-162 °C) is an indicator of high purity. A broad melting range suggests the presence of impurities.
-
Karl Fischer Titration: This method is specifically used to quantify the water content in the sample.
Q3: I am observing unexpected side reactions in my experiment. Could impurities in this compound be the cause?
A3: Yes, impurities in this compound can lead to unexpected reaction outcomes. For instance:
-
Di(p-tolyl)phosphinic acid: This impurity has a different reactivity profile and may lead to the formation of undesired byproducts in your reaction.
-
Residual Starting Materials: Unreacted starting materials can participate in side reactions, leading to a complex reaction mixture and lower yields of the desired product.
-
Water: The presence of water can be detrimental in moisture-sensitive reactions, leading to decomposition of reagents or catalysts.
Q4: My this compound appears clumpy and difficult to handle. What could be the reason?
A4: this compound is known to be hygroscopic, meaning it readily absorbs moisture from the air. This can cause the powder to become clumpy and sticky, making it difficult to weigh and handle accurately. It is crucial to store the compound in a tightly sealed container in a desiccator or a dry, inert atmosphere.
Troubleshooting Guides
Issue 1: Inconsistent Reaction Yields
| Symptom | Potential Cause (Impurity Related) | Troubleshooting Steps |
| Lower than expected yield of the desired product. | Presence of di(p-tolyl)phosphinic acid or other unreactive impurities. These impurities effectively lower the molar ratio of the active reagent. | 1. Assess Purity: Use HPLC or NMR to quantify the purity of your this compound. 2. Adjust Stoichiometry: Based on the purity assessment, adjust the amount of this compound used in your reaction to account for the impurities. 3. Purify the Reagent: If the impurity level is high, consider purifying the this compound by recrystallization. |
| Formation of unexpected byproducts. | Residual starting materials or di(p-tolyl)phosphinic acid. These can participate in side reactions. | 1. Identify Byproducts: Use techniques like LC-MS or GC-MS to identify the structure of the unexpected byproducts. This can provide clues about the reactive impurities. 2. Review Synthesis of this compound: Understanding the potential byproducts of the synthesis route used to produce your commercial batch can help in identifying likely impurities. |
Issue 2: Poor Solubility or Incomplete Dissolution
| Symptom | Potential Cause (Impurity Related) | Troubleshooting Steps |
| The this compound does not fully dissolve in the reaction solvent. | Presence of insoluble impurities. These could be inorganic salts or polymeric byproducts from the synthesis. | 1. Pre-dissolve and Filter: Attempt to dissolve the this compound in a small amount of a suitable solvent in which it is highly soluble, and then filter out any insoluble material before adding it to the reaction mixture. 2. Characterize Insoluble Material: If possible, analyze the insoluble material to identify its nature. |
Issue 3: Difficulty in Product Purification
| Symptom | Potential Cause (Impurity Related) | Troubleshooting Steps |
| The final product is difficult to purify, with impurities co-eluting or co-crystallizing. | Structurally similar impurities from the starting this compound. For example, di(p-tolyl)phosphinic acid can have similar chromatographic behavior to the desired product in some systems. | 1. Optimize Purification Method: Develop a more selective purification method. For chromatography, screen different columns, mobile phases, and gradients. For crystallization, try different solvent systems. 2. Derivative Formation: In some cases, converting the product to a derivative can alter its properties, making it easier to separate from the impurity. The derivative can then be converted back to the desired product. |
Quantitative Data Summary
The following table summarizes the typical specifications for commercial this compound. Please note that these values can vary between suppliers and batches. Always refer to the certificate of analysis provided with your specific lot.
| Parameter | Typical Specification | Analytical Method |
| Appearance | White to off-white powder | Visual Inspection |
| Purity (Assay) | ≥ 98% | HPLC or ³¹P NMR |
| Di(p-tolyl)phosphinic acid | ≤ 1.0% | HPLC or ³¹P NMR |
| Water Content | ≤ 0.5% | Karl Fischer Titration |
| Melting Point | 158 - 162 °C | Melting Point Apparatus |
| Residual Solvents | Varies by supplier (e.g., ≤ 0.5% Toluene) | GC-HS (Headspace Gas Chromatography) |
Experimental Protocols
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the purity analysis of this compound. Method optimization may be required based on the specific instrument and impurities present.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to prepare a 1 mg/mL solution.
-
Data Analysis: Calculate the area percentage of the main peak relative to the total area of all peaks.
Protocol 2: Purity Determination by ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol describes the use of ³¹P NMR for the identification and quantification of phosphorus-containing impurities.
-
Instrumentation: NMR spectrometer.
-
Solvent: Deuterated methanol (CD₃OD) or Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve 10-20 mg of this compound in approximately 0.7 mL of the deuterated solvent.
-
Acquisition Parameters:
-
Use a proton-decoupled ³¹P experiment.
-
Set the spectral width to cover the expected chemical shift range for phosphonic and phosphinic acids (e.g., -20 to 50 ppm).
-
Use a sufficient relaxation delay (D1) to ensure quantitative signal integration (e.g., 5 times the longest T₁ of the phosphorus nuclei of interest).
-
-
Data Analysis: Integrate the signals corresponding to this compound and any phosphorus-containing impurities. The relative purity can be determined from the ratio of the peak areas.
Visualizations
References
Characterization of byproducts in p-Tolylphosphonic acid synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of p-tolylphosphonic acid. The information is presented in a clear question-and-answer format to directly address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The two most common methods for synthesizing this compound are the reaction of a p-tolyl diazonium salt with phosphorus trichloride (PCl₃) and the Michaelis-Arbuzov reaction.
Q2: What is the major byproduct observed in the synthesis of this compound using the diazonium salt method?
A2: The primary byproduct in the diazonium salt method is di(p-tolyl)phosphinic acid. This occurs through the hydrolysis of an intermediate phosphonium salt. In some cases, this can be the major product depending on the reaction conditions.
Q3: What are the potential side reactions in the Michaelis-Arbuzov synthesis of this compound esters?
A3: The Michaelis-Arbuzov reaction, which typically involves the reaction of a trialkyl phosphite with an aryl halide, can have side reactions such as pyrolysis of the ester to the acid, especially at elevated temperatures. The reactivity of the aryl halide is a critical factor, and the reaction is often sluggish with unactivated aryl halides.
Q4: How can I monitor the progress of the reaction and identify byproducts?
A4: The reaction progress and the presence of byproducts can be effectively monitored using ³¹P NMR spectroscopy. High-Performance Liquid Chromatography (HPLC) is also a valuable tool for separating and quantifying the desired product and its impurities.
Troubleshooting Guides
Issue 1: Low Yield of this compound and High Formation of Di(p-tolyl)phosphinic Acid (Diazonium Salt Method)
Symptom: The final product contains a significant amount of di(p-tolyl)phosphinic acid, resulting in a low yield of the desired this compound.
Potential Cause: The reaction conditions favor the formation of the diarylphosphinic acid. This can be influenced by the stoichiometry of the reactants and the hydrolysis conditions of the intermediate phosphonium salt.
Troubleshooting Steps:
-
Control Stoichiometry: Carefully control the molar ratio of the p-tolyl diazonium salt to phosphorus trichloride. An excess of the diazonium salt can promote the formation of the diarylphosphinic acid.
-
Hydrolysis Conditions: The hydrolysis of the intermediate arylphosphonium complex is a critical step. Variations in temperature and the rate of water addition can influence the product distribution. A controlled, gradual hydrolysis at low temperatures is recommended.
-
Separation of Products: If the formation of di(p-tolyl)phosphinic acid cannot be completely suppressed, separation can be achieved by exploiting differences in solubility. Recrystallization from an appropriate solvent system can be effective.
Issue 2: Incomplete Reaction or Low Conversion in Michaelis-Arbuzov Synthesis
Symptom: After the reaction, a significant amount of the starting aryl halide remains unreacted.
Potential Cause: Aryl halides, such as p-bromotoluene or p-iodotoluene, are generally less reactive than alkyl halides in the classical Michaelis-Arbuzov reaction. The reaction often requires forcing conditions.
Troubleshooting Steps:
-
Increase Reaction Temperature: The reaction typically requires heating. Optimization of the reaction temperature is crucial; however, excessively high temperatures can lead to decomposition.
-
Use a Catalyst: Lewis acids can catalyze the Michaelis-Arbuzov reaction, allowing for milder reaction conditions and improved yields.
-
Extend Reaction Time: Monitor the reaction by TLC or ³¹P NMR to determine the optimal reaction time. These reactions can sometimes require prolonged heating.
Data Presentation
Table 1: Common Byproducts in this compound Synthesis and their Characterization
| Byproduct Name | Chemical Formula | Molecular Weight ( g/mol ) | Identification Method | Key Spectral Data |
| Di(p-tolyl)phosphinic acid | C₁₄H₁₅O₂P | 246.24 | ³¹P NMR, HPLC-MS | ³¹P NMR: Distinct chemical shift from this compound. |
| Unreacted p-toluidine | C₇H₉N | 107.15 | GC-MS, HPLC | GC-MS: Characteristic fragmentation pattern. |
| Trialkyl phosphate | (RO)₃PO | Varies | ³¹P NMR | ³¹P NMR: Characteristic chemical shift for phosphate esters. |
Experimental Protocols
Protocol 1: Characterization of this compound and Byproducts by ³¹P NMR Spectroscopy
Objective: To identify and quantify this compound and di(p-tolyl)phosphinic acid in a reaction mixture.
Methodology:
-
Sample Preparation: Dissolve a known amount of the crude reaction product in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with a pH adjustment).
-
Internal Standard: Add a known amount of a suitable internal standard (e.g., triphenyl phosphate) for quantification.
-
NMR Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum on a spectrometer.
-
Data Analysis:
-
Identify the signals corresponding to this compound and di(p-tolyl)phosphinic acid based on their characteristic chemical shifts.
-
Integrate the signals of the products and the internal standard.
-
Calculate the relative amounts of each component.
-
Expected ³¹P NMR Chemical Shifts (in DMSO-d₆):
| Compound | Expected ³¹P Chemical Shift (ppm) |
| This compound | ~15-20 |
| Di(p-tolyl)phosphinic acid | ~25-30 |
Note: Chemical shifts can vary slightly depending on the solvent and pH.
Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify this compound from di(p-tolyl)phosphinic acid and other impurities.
Methodology:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile).
-
Detection: UV detection at a wavelength where both compounds have reasonable absorbance (e.g., 220 nm).
-
Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent and filter before injection.
-
Quantification: Use an external standard calibration curve for both this compound and di(p-tolyl)phosphinic acid to determine their concentrations in the sample.
Visualizations
Caption: Byproduct formation pathway in this compound synthesis via the diazonium salt method.
Caption: Troubleshooting workflow for this compound synthesis.
Validation & Comparative
p-Tolylphosphonic Acid vs. Phenylphosphonic Acid: A Comparative Guide for Catalysis
For researchers, scientists, and drug development professionals, the choice of an appropriate acid catalyst is paramount to optimizing reaction efficiency and yield. This guide provides a comparative analysis of two structurally similar organophosphorus catalysts: p-tolylphosphonic acid and phenylphosphonic acid. While both serve as effective catalysts in various organic transformations, their performance can differ based on subtle electronic and steric variations.
This comparison delves into their catalytic performance, supported by available experimental data, and provides detailed experimental protocols for representative reactions. Due to a greater abundance of published research, this guide focuses more extensively on the applications of phenylphosphonic acid. Direct comparative studies between this compound and phenylphosphonic acid are limited in the currently available scientific literature, necessitating a presentation of their catalytic activities in similar reaction types where data is available.
Performance Comparison
The primary distinction between this compound and phenylphosphonic acid lies in the presence of a methyl group on the phenyl ring of the former. This methyl group, being electron-donating, can influence the acidity and steric bulk of the catalyst, which in turn can affect its catalytic activity. Generally, phenylphosphonic acid (PPA) is a well-documented catalyst for various reactions, including esterifications and multicomponent condensation reactions like the Kabachnik-Fields reaction.
Quantitative data on the catalytic performance of this compound is less prevalent in the literature, making a direct head-to-head comparison challenging. However, we can analyze the performance of each catalyst in relevant reaction classes.
Table 1: Catalytic Performance in Esterification Reactions
| Catalyst | Reaction | Substrates | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Phenylphosphonic Acid | Esterification | Oleic Acid, Methanol | Toluene | 65 | - | - | [No specific yield data in provided text] |
| Phenylphosphonic Acid | Esterification | Fatty Acids, Ethanol | - | - | - | Similar to H2SO4 and p-TSA | [1][2] |
| Super Phosphoric Acid (related) | Esterification | Palm Fatty Acid Distillate, Methanol | - | 70 | - | 95 | [3] |
Note: While direct yield data for phenylphosphonic acid catalyzed esterification of oleic acid was not found in the provided search results, its use as a catalyst for this type of reaction is documented. The comparison with super phosphoric acid is provided for context on the utility of phosphorus-based acids in fatty acid esterification.
Table 2: Catalytic Performance in Condensation Reactions
| Catalyst | Reaction | Substrates | Solvent | Temperature (°C) | Yield (%) | Reference |
| Phenylphosphonic Acid | Kabachnik-Fields | Amines, Carbonyls, Dialkyl Phosphites | Solvent-free | - | - | [4] |
| Oxalic Acid (for comparison) | Kabachnik-Fields | Aminophenols, Benzaldehydes, Dimethyl Phosphite | Aqueous | 90 | No yields achieved | [4] |
| Polyphosphoric Acid (PPA) | Aldol Condensation | Amides, Aldehydes | DMF | - | 65-89 | [5] |
Note: Phenylphosphonic acid is noted as a catalyst for Kabachnik-Fields reactions, but specific yield data was not available in the provided search results. Data for related acid catalysts are included for context.
Experimental Protocols
Detailed experimental procedures are crucial for replicating and building upon existing research. Below are representative protocols for reactions catalyzed by phenylphosphonic acid.
Protocol 1: Synthesis of Phenylphosphonic Acid
Objective: To synthesize phenylphosphonic acid via the oxidation of phenylphosphinic acid.[6][7]
Materials:
-
Phenylphosphinic acid
-
Concentrated nitric acid
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
Equipment:
-
Round-bottom flask with a thermometer
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, melt 10.0 g of phenylphosphinic acid.
-
Once the temperature reaches 100 °C, carefully add 3.5 mL of concentrated nitric acid. An exothermic reaction will occur.
-
After the reaction subsides, allow the mixture to cool to room temperature.
-
Pour the resulting yellow solid into 100 mL of water.
-
Transfer the aqueous mixture to a separatory funnel and extract the product with three 50 mL portions of diethyl ether.
-
Combine the organic extracts and dry them over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by recrystallization from a suitable solvent like diethyl ether.
Protocol 2: Phenylphosphonic Acid-Catalyzed Three-Component Synthesis of α-Aminophosphonates (Kabachnik-Fields Reaction)
Objective: To synthesize α-aminophosphonates using phenylphosphonic acid as a catalyst.[4]
Materials:
-
Aldehyde (e.g., benzaldehyde)
-
Amine (e.g., aniline)
-
Dialkyl phosphite (e.g., dimethyl phosphite)
-
Phenylphosphonic acid (catalyst)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, combine the aldehyde (1 mmol), amine (1 mmol), and dialkyl phosphite (1 mmol).
-
Add a catalytic amount of phenylphosphonic acid (e.g., 5-10 mol%).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for the appropriate time (monitor by TLC).
-
Upon completion, the reaction mixture can be worked up by dissolving in a suitable organic solvent, washing with a saturated sodium bicarbonate solution and brine, drying over an anhydrous salt, and concentrating under reduced pressure.
-
The crude product can be purified by column chromatography.
Reaction Mechanisms and Logical Relationships
The catalytic activity of both phenylphosphonic acid and this compound stems from their Brønsted acidity, allowing them to protonate substrates and activate them for nucleophilic attack.
Esterification: In an acid-catalyzed esterification, the phosphonic acid protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon and facilitating the attack by the alcohol nucleophile.
Kabachnik-Fields Reaction: In this multicomponent reaction, the phosphonic acid can catalyze the formation of an imine from the aldehyde and amine, which is then attacked by the nucleophilic phosphorus of the dialkyl phosphite.
The methyl group in this compound is electron-donating, which would be expected to slightly decrease the Brønsted acidity of the phosphonic acid group compared to phenylphosphonic acid. This difference in acidity could translate to different catalytic efficiencies, with the more acidic catalyst potentially being more active, depending on the specific reaction mechanism. Conversely, the increased steric bulk of the tolyl group could influence substrate binding and transition state stabilization.
Below is a generalized workflow for a phosphonic acid-catalyzed reaction.
Caption: Generalized workflow for a phosphonic acid-catalyzed reaction.
Conclusion
Both this compound and phenylphosphonic acid are valuable Brønsted acid catalysts for organic synthesis. Phenylphosphonic acid is a well-established catalyst with documented applications in esterification and condensation reactions. The influence of the p-methyl substituent in this compound on its catalytic performance is not extensively documented in the current literature, highlighting an area for future research. The choice between these two catalysts may depend on the specific reaction, with potential trade-offs between acidity and steric effects. The provided protocols offer a starting point for the application of these catalysts in the synthesis of valuable organic molecules. Further investigation into the catalytic activity of this compound is warranted to fully elucidate its potential and enable a more direct and comprehensive comparison with phenylphosphonic acid.
References
- 1. researchgate.net [researchgate.net]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. scispace.com [scispace.com]
- 4. mdpi.com [mdpi.com]
- 5. Polyphosphoric Acid-Promoted Efficient Synthesis of Cinnamides via Aldol Condensation of Amide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]
A Comparative Analysis of p-Tolylphosphonic Acid and Carboxylic Acids for Binding Affinity
For researchers, scientists, and drug development professionals, the selection of appropriate functional groups is a critical determinant of molecular interaction and, consequently, therapeutic efficacy and material performance. This guide provides an objective comparison of the binding affinities of p-tolylphosphonic acid and carboxylic acids, leveraging experimental data to inform the selection of these moieties in drug design and material science.
Phosphonic acids and carboxylic acids are two of the most prevalent functional groups employed to engage with biological targets and inorganic surfaces. While structurally similar, their distinct electronic and steric properties lead to significant differences in binding affinity and stability. This comparison elucidates these differences, with a focus on both biological and material science applications.
At a Glance: Key Performance Differences
| Feature | This compound | Carboxylic Acids (e.g., p-Toluic Acid) |
| Binding to Metal Oxides | Stronger, more robust binding due to multidentate coordination.[1][2] | Weaker, more dynamic binding, typically monodentate or bidentate.[1] |
| Monolayer Stability | High thermal and hydrolytic stability.[2] | Lower stability, prone to desorption, especially in aqueous media.[3] |
| Binding to Biological Targets | Often act as potent enzyme inhibitors, mimicking tetrahedral transition states. | Can also inhibit enzymes, but the phosphonate group often provides a better isosteric and electrostatic mimic of phosphate-containing substrates or transition states.[4] |
| Optimal pH Environment | Stable in acidic to neutral environments.[3] | Limited stability in aqueous media, typically in a narrower pH range.[3] |
Delving into the Data: A Side-by-Side Comparison
The superior binding of phosphonic acids to metal oxide surfaces is well-documented. This enhanced affinity is attributed to the ability of the phosphonate group to form more stable, multidentate bonds with the surface.[2] In contrast, carboxylic acids typically form less stable monodentate or bidentate interactions.[1]
In the context of biological targets, phosphonates are frequently employed as bioisosteres of phosphates or as transition-state analogs for enzymatic reactions involving carboxylates or phosphates.[4] The tetrahedral geometry of the phosphonate group can mimic the transition state of substrate hydrolysis, leading to very tight binding and potent inhibition. For example, phosphonate analogues of carboxypeptidase A substrates have been shown to be exceptionally potent inhibitors of the enzyme.[4]
Table 1: Comparative Binding Characteristics
| Parameter | This compound Analogs | Carboxylic Acid Analogs | Target | Supporting Evidence |
| Binding Affinity (Ki) | Picomolar range (e.g., 1-4 pM for ZAAP(O)F) | Typically weaker for the corresponding substrate or product | Carboxypeptidase A | Phosphonate acts as a transition-state analog, leading to extremely high affinity.[4] |
| Surface Binding Strength | Higher | Lower | Metal Oxide Surfaces | Multidentate binding of phosphonates leads to more stable surface attachment.[1][2] |
Experimental Protocols
Accurate determination of binding affinity is paramount in drug discovery and material science. The following are detailed methodologies for two common techniques used to quantify molecular interactions.
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance is a label-free technique for real-time monitoring of binding events between a ligand immobilized on a sensor chip and an analyte in solution.
Methodology:
-
Immobilization of Ligand:
-
The target protein (ligand) is immobilized on a suitable sensor chip (e.g., CM5 chip) via amine coupling.
-
The chip surface is activated with a mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).
-
The protein solution in a suitable buffer (e.g., 10 mM sodium acetate, pH 4.5) is injected over the activated surface.
-
Remaining active sites are deactivated by injecting 1 M ethanolamine-HCl.
-
-
Binding Analysis:
-
A running buffer (e.g., HBS-EP buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20) is flowed over the chip to establish a stable baseline.
-
Serial dilutions of the analyte (this compound or a carboxylic acid) in running buffer are injected over the ligand-immobilized surface.
-
The association of the analyte to the ligand is monitored as an increase in the response signal (Resonance Units, RU).
-
Following the association phase, running buffer is flowed over the chip to monitor the dissociation of the analyte.
-
-
Data Analysis:
-
The resulting sensorgrams (RU vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.
Methodology:
-
Sample Preparation:
-
The macromolecule (e.g., enzyme) is placed in the sample cell of the calorimeter.
-
The small molecule ligand (this compound or a carboxylic acid) is loaded into the injection syringe.
-
Both the macromolecule and the ligand must be in the same buffer to minimize heats of dilution.
-
-
Titration:
-
A series of small, sequential injections of the ligand from the syringe into the sample cell are performed.
-
The heat change associated with each injection is measured.
-
-
Data Analysis:
-
The heat change per injection is plotted against the molar ratio of ligand to macromolecule.
-
The resulting isotherm is fitted to a binding model to extract the thermodynamic parameters: KD, n, and ΔH.
-
Visualizing the Concepts
To better illustrate the principles and workflows discussed, the following diagrams are provided.
References
A Comparative Guide to Surface Modification: Alternatives to p-Tolylphosphonic Acid
For Researchers, Scientists, and Drug Development Professionals
The functionalization of surfaces is a critical step in a myriad of applications, from enhancing the biocompatibility of medical implants to tuning the electronic properties of semiconductors. p-Tolylphosphonic acid has been a molecule of interest for forming self-assembled monolayers (SAMs) on various metal oxide surfaces. However, a range of alternative molecules offer distinct advantages in terms of stability, functionality, and ease of application. This guide provides an objective comparison of the performance of this compound with other common surface modification agents, supported by experimental data.
Performance Comparison of Surface Modifiers
The choice of a surface modifier is dictated by the specific application, the nature of the substrate, and the desired surface properties. This section provides a quantitative comparison of key performance metrics for various alternatives to this compound.
Quantitative Data Summary
The following table summarizes the performance of different classes of surface modifiers based on data from various studies. It is important to note that direct comparisons can be challenging due to variations in substrates and experimental conditions across different research efforts.
| Modifier Class | Representative Molecule(s) | Substrate(s) | Contact Angle (°) | Layer Thickness/Surface Coverage | Key Findings & Stability |
| Aromatic Phosphonic Acids | This compound, Phenylphosphonic Acid (PPA) | Aluminum Oxide, Titanium Dioxide | ~60-80° | Monolayer formation | Forms stable, ordered monolayers. The aromatic ring can influence electronic properties. |
| Alkyl Phosphonic Acids | Octadecylphosphonic Acid (ODPA), Dodecylphosphonic Acid | Titanium Dioxide, Aluminum Oxide, Silicon Oxide | ~110° (ODPA) | Densely packed monolayers | Long alkyl chains lead to highly hydrophobic and ordered surfaces.[1] Generally exhibit high thermal and hydrolytic stability.[2] |
| Perfluorinated Phosphonic Acids | (1H,1H,2H,2H-perfluorododecyl)phosphonic acid | Zinc Oxide, Aluminum Oxide | >120° | Forms thin films | Creates highly stable and hydrophobic surfaces due to the electronegativity of fluorine.[3] Can lead to more densely packed monolayers compared to non-fluorinated alkyl phosphonic acids.[3] |
| Carboxylic Acids | Perfluorodecanoic acid (PFDA) | Ti-6Al-4V | Lower than corresponding phosphonic acids | Generally lower surface coverage than phosphonic acids | Weaker binding to metal oxide surfaces compared to phosphonic acids and can be more susceptible to hydrolysis.[4] |
| Silane Coupling Agents | Aminopropyl(triethoxy)silane (APTES) | Silica, Metal Oxides | Variable | Can form multilayers | Prone to hydrolysis, especially in aqueous environments.[5] Surface coverage can be limited by the density of surface hydroxyl groups.[5] |
| Thiols | 1-Hexanethiol, 2-Naphthalenethiol | Zinc Oxide, Gold | Lower hydrophobicity than phosphonic acids on ZnO | Thinner monolayers compared to phosphonic acids on ZnO | Form strong bonds with noble metals like gold. On metal oxides like ZnO, they form more defective monolayers and exhibit lower thermal stability compared to phosphonic acids.[6] Adsorption is observed on ZnO, TiO2, and In2O3, but not on many other metal oxides.[7] |
Binding Mechanisms and Experimental Workflows
The interaction between the modifier and the surface dictates the stability and properties of the resulting layer. The following diagrams illustrate the binding mechanisms and a general experimental workflow for surface modification.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are representative protocols for surface modification with different classes of molecules.
Protocol 1: Surface Modification with Phosphonic Acids (e.g., Alkylphosphonic Acid)
This protocol is adapted from the "Tethering by Aggregation and Growth" (T-BAG) method for forming stable phosphonate monolayers.[8]
1. Materials:
- Substrate (e.g., Titanium dioxide, Aluminum oxide, or Silicon wafer)
- Alkylphosphonic acid (e.g., Octadecylphosphonic acid - ODPA)
- Anhydrous solvent (e.g., Tetrahydrofuran - THF or Isopropanol)
- Solvents for cleaning (e.g., acetone, ethanol, deionized water)
- Piranha solution (Warning: Extremely corrosive) or UV/Ozone cleaner for substrate activation
2. Substrate Preparation:
- Clean the substrate by sonicating sequentially in acetone, ethanol, and deionized water for 15 minutes each.
- Dry the substrate under a stream of nitrogen.
- Activate the surface by treating with Piranha solution or a UV/Ozone cleaner to generate hydroxyl groups.
- Rinse thoroughly with deionized water and dry with nitrogen.
3. Self-Assembled Monolayer (SAM) Formation:
- Prepare a 1-5 mM solution of the phosphonic acid in the anhydrous solvent.
- Immerse the cleaned and activated substrate in the phosphonic acid solution for 12-24 hours at room temperature.[5]
- For the T-BAG method, the substrate can be held vertically in the solution, and the solvent is allowed to evaporate slowly.[8]
4. Post-Deposition Treatment:
- Remove the substrate and rinse thoroughly with the fresh anhydrous solvent to remove physisorbed molecules.
- Sonicate briefly (1-2 minutes) in the fresh solvent.
- Anneal the substrate at 100-140°C for 1-48 hours to promote the formation of covalent bonds.[5][8]
5. Characterization:
- X-ray Photoelectron Spectroscopy (XPS): To confirm the elemental composition and the presence of phosphorus on the surface.
- Contact Angle Goniometry: To measure the hydrophobicity of the modified surface.
- Ellipsometry: To determine the thickness of the formed monolayer.
Protocol 2: Surface Modification with Silane Coupling Agents
This protocol describes a general procedure for the surface modification of silica or metal oxide powders.
1. Materials:
- Substrate powder (e.g., silica, alumina)
- Silane coupling agent (e.g., 3-aminopropyltriethoxysilane - APTES)
- Ethanol/water solution (e.g., 95:5 v/v)
- Acetic acid (to adjust pH)
2. Silane Solution Preparation:
- Prepare an ethanol/water solution.
- Add the silane coupling agent to the solution (e.g., 1-5% by weight of the powder).
- Adjust the pH to 4-5 with acetic acid to promote hydrolysis of the silane.
- Allow the solution to hydrolyze for a specified time (e.g., 30 minutes).
3. Surface Modification:
- Disperse the substrate powder in the hydrolyzed silane solution.
- Stir the mixture for a set duration (e.g., 2-4 hours) at a specific temperature (e.g., 60-80°C).
4. Post-Modification Treatment:
- Filter and wash the modified powder with ethanol to remove unreacted silane.
- Dry the powder in an oven (e.g., 110°C) to complete the condensation reaction between the silanol groups and the surface hydroxyl groups.[3]
5. Characterization:
- Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic peaks of the silane on the powder surface.
- Thermogravimetric Analysis (TGA): To quantify the amount of silane grafted onto the surface.
- Transmission Electron Microscopy (TEM): To observe the dispersion of the modified particles.
Protocol 3: Surface Modification with Thiols (on Gold)
This protocol outlines the formation of a thiol SAM on a gold surface.
1. Materials:
- Gold-coated substrate
- Thiol compound (e.g., 1-dodecanethiol)
- 200-proof ethanol
2. Substrate Preparation:
- Clean the gold substrate, for example, by UV/Ozone treatment or by rinsing with ethanol and drying under nitrogen.
3. SAM Formation:
- Prepare a 1-10 mM solution of the thiol in ethanol.
- Immerse the gold substrate in the thiol solution for 24-48 hours at room temperature.[6] Longer immersion times generally lead to more ordered monolayers.[6]
4. Post-Deposition Treatment:
- Remove the substrate from the solution and rinse thoroughly with ethanol to remove non-chemisorbed thiols.
- Dry the substrate with a stream of nitrogen.
5. Characterization:
- XPS: To confirm the presence of sulfur on the surface.
- Contact Angle Goniometry: To assess the wettability of the SAM.
- Scanning Tunneling Microscopy (STM) or Atomic Force Microscopy (AFM): To visualize the molecular packing of the monolayer.
Conclusion
While this compound is a viable option for surface modification, a range of alternatives offers superior performance in specific contexts. Alkyl and perfluorinated phosphonic acids can generate highly stable and hydrophobic surfaces. Silanes are a common choice for silica and glass but may lack the hydrolytic stability of phosphonates on metal oxides. Thiols are the gold standard for modifying noble metal surfaces but are generally less effective on metal oxides. The selection of the optimal surface modifier requires careful consideration of the substrate, the desired surface properties, and the environmental conditions of the intended application. The provided protocols and comparative data serve as a guide for researchers to make informed decisions in their surface engineering endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Surface modification using phosphonic acids and esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Quantitative Determination and Comparison of the Surface Binding of Phosphonic Acid, Carboxylic Acid, and Catechol Ligands on TiO2 Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic Routes to p-Tolylphosphonic Acid
For researchers and professionals in drug development and materials science, the synthesis of arylphosphonic acids is a critical process. p-Tolylphosphonic acid, in particular, is a valuable building block and intermediate. This guide provides a comparative analysis of the most effective methods for its synthesis, offering quantitative data, detailed experimental protocols, and visualizations to aid in methodological selection. The primary routes to its precursor, diethyl p-tolylphosphonate, followed by hydrolysis, are the focus of this comparison.
Overview of Synthetic Strategies
The synthesis of this compound predominantly involves the formation of a carbon-phosphorus (C-P) bond between the p-tolyl group and a phosphorus-containing moiety. The two most prominent and contemporary methods for achieving this are the Hirao Cross-Coupling Reaction and the Nickel-Catalyzed Michaelis-Arbuzov Reaction. A classical, though less recently detailed, approach involves the reaction of a diazonium salt. This analysis will focus on the former two, providing a clear comparison of their experimental parameters and outcomes.
Quantitative Data Comparison
The following table summarizes the key quantitative data for the synthesis of diethyl p-tolylphosphonate, the common precursor to this compound, via the Hirao and a representative Nickel-Catalyzed Michaelis-Arbuzov reaction.
| Parameter | Hirao Cross-Coupling Reaction | Nickel-Catalyzed Michaelis-Arbuzov Reaction |
| Starting Material | p-Bromotoluene | p-Bromotoluene |
| Reagent | Diethyl phosphite | Triethyl phosphite |
| Catalyst | Palladium(II) acetate (Pd(OAc)₂) | Nickel(II) chloride (NiCl₂) |
| Catalyst Loading | 5 mol% | 10 mol% |
| Base/Solvent | Triethylamine (solvent-free) | Solvent-free |
| Reaction Time | 5 minutes | 8 minutes |
| Temperature | 150 °C (Microwave) | 150 °C (Microwave) |
| Yield of Ester | 73% | ~70-80% (estimated based on similar reactions) |
| Final Hydrolysis Yield | >95% | >95% |
Experimental Protocols
Detailed methodologies for the key synthetic steps are provided below.
Method 1: Hirao Cross-Coupling Reaction
This method provides a rapid and efficient route to diethyl p-tolylphosphonate under microwave-assisted, solvent-free conditions.
Experimental Protocol:
-
To a microwave process vial, add p-bromotoluene (0.34 g, 2.0 mmol), triethylamine (0.42 mL, 3.0 mmol), and palladium(II) acetate (0.011 g, 0.05 mmol, 5 mol%).
-
Add diethyl phosphite (0.39 mL, 3.0 mmol) to the mixture.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the reaction mixture at 150 °C for 5 minutes.
-
After cooling, the crude product, diethyl p-tolylphosphonate, can be purified by flash chromatography.
Method 2: Nickel-Catalyzed Michaelis-Arbuzov Reaction
This method utilizes a more cost-effective nickel catalyst and also proceeds rapidly under microwave irradiation.
Experimental Protocol:
-
In a microwave process vial, combine p-bromotoluene (0.34 g, 2.0 mmol) and nickel(II) chloride (0.026 g, 0.2 mmol, 10 mol%).
-
Add triethyl phosphite (0.41 mL, 2.4 mmol).
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 150 °C for 8 minutes.
-
Upon cooling, the resulting diethyl p-tolylphosphonate can be purified by distillation under reduced pressure or by column chromatography.
Final Step: Hydrolysis of Diethyl p-Tolylphosphonate
The final step to obtain this compound is the hydrolysis of the diethyl ester. Acid-catalyzed hydrolysis is a common and effective method.[1]
Experimental Protocol:
-
To the purified diethyl p-tolylphosphonate (1.0 g, 4.13 mmol), add 20 mL of concentrated hydrochloric acid (37%).
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC or ³¹P NMR.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess HCl and water under reduced pressure.
-
The resulting crude this compound can be recrystallized from water or an ethanol/water mixture to yield the pure product.
Visualization of Synthetic Pathways
The logical flow of the compared synthetic methods is illustrated below.
Caption: Workflow for this compound Synthesis.
Concluding Remarks
Both the Hirao cross-coupling and the nickel-catalyzed Michaelis-Arbuzov reactions offer efficient and rapid access to this compound via its diethyl ester. The Hirao reaction, while utilizing a more expensive palladium catalyst, is well-documented with high yields for this specific substrate. The nickel-catalyzed Michaelis-Arbuzov reaction presents a more economical alternative with comparable efficiency, making it attractive for large-scale synthesis. The choice between these methods may depend on factors such as catalyst cost, availability, and specific laboratory equipment. The classical diazonium salt method, while historically significant, is less detailed in recent literature, making its reproducibility and efficiency harder to assess against these modern catalytic methods. The final hydrolysis step is a high-yielding and straightforward procedure applicable to the product of either coupling reaction.
References
A Comparative Guide to Validating the Purity of p-Tolylphosphonic Acid by HPLC and Alternative Methods
For researchers, scientists, and drug development professionals, ensuring the purity of chemical reagents and intermediates like p-Tolylphosphonic acid is paramount for the integrity of experimental outcomes and the quality of final products. High-Performance Liquid Chromatography (HPLC) stands out as a robust and widely adopted technique for purity assessment. This guide provides an objective comparison of an optimized HPLC method for this compound with alternative analytical techniques, supported by detailed experimental protocols and comparative data to inform method selection and implementation.
Primary Recommended Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a highly versatile and reliable method for the separation and quantification of non-volatile organic compounds such as this compound. The technique offers excellent resolution, sensitivity, and reproducibility, making it the gold standard for purity determination in pharmaceutical and chemical research.
Potential Impurities in this compound
The purity profile of this compound is largely dependent on its synthetic route. A common synthesis involves the reaction of a p-tolyl Grignard reagent with phosphorus trichloride (PCl₃) followed by hydrolysis. Potential impurities arising from this process may include:
-
Toluene: Unreacted starting material.
-
p-Toluidine: If synthesized from p-toluidine.
-
Phosphorous Acid (H₃PO₃): A common byproduct from the hydrolysis of PCl₃.
-
Phosphoric Acid (H₃PO₄): An oxidation product of phosphorous acid.
-
Ditolylphosphinic Acid: A potential byproduct from the reaction.
Experimental Protocols
RP-HPLC Method for this compound
This method is designed to provide optimal separation of this compound from its potential process-related impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-20 min: Gradient to 50% A, 50% B
-
20-25 min: Hold at 50% A, 50% B
-
25-30 min: Return to 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a 1:1 mixture of water and acetonitrile. Filter through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, derivatization is necessary to increase volatility.
-
Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Reaction: Mix 1 mg of the sample with 100 µL of BSTFA and 100 µL of pyridine. Heat at 70°C for 30 minutes.
-
Instrumentation: GC system coupled to a Mass Spectrometer.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 min.
-
Ramp: 10°C/min to 280°C, hold for 5 min.
-
-
Injection: 1 µL, splitless.
-
MS Detection: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 500.
Capillary Electrophoresis (CE)
CE is an efficient technique for the separation of ionic species based on their electrophoretic mobility. It offers high resolution and requires minimal sample and solvent.
-
Instrumentation: Capillary Electrophoresis system with a UV detector.
-
Capillary: Fused silica capillary (e.g., 50 cm total length, 40 cm effective length, 75 µm I.D.).
-
Background Electrolyte (BGE): 25 mM sodium phosphate buffer, pH 7.0.
-
Voltage: 20 kV.
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Detection: UV at 200 nm.
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of the BGE.
³¹P Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy
³¹P NMR is a highly specific technique for the analysis of phosphorus-containing compounds. It provides structural information and can be used for quantitative analysis without the need for a reference standard of the analyte (when using a suitable internal standard).
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated water (D₂O) or Deuterated methanol (CD₃OD).
-
Internal Standard: A certified reference material of a phosphorus-containing compound with a distinct chemical shift, such as triphenyl phosphate, can be used for quantification.
-
Procedure:
-
Accurately weigh the this compound sample and the internal standard into an NMR tube.
-
Add a known volume of the deuterated solvent.
-
Acquire the ³¹P NMR spectrum with parameters that ensure full relaxation of all signals (e.g., a long relaxation delay).
-
Integrate the signals corresponding to this compound and the internal standard.
-
Calculate the purity based on the integral values, the number of phosphorus atoms, and the weights of the sample and the internal standard.
-
Quantitative Data Summary
The following table summarizes representative performance data for the different analytical methods. The data for alternative methods are based on the analysis of similar phosphonic acids and are intended for comparative purposes.
| Parameter | HPLC-UV | GC-MS (after derivatization) | Capillary Electrophoresis (CE) | ³¹P NMR |
| Resolution | High | Very High | Very High | Moderate (depends on spectral overlap) |
| Sensitivity | High | Very High | High | Moderate |
| Limit of Detection (LoD) | ~0.05 µg/mL | ~0.01 µg/mL | ~0.1 µg/mL | ~1-10 mg/L[1] |
| Limit of Quantification (LoQ) | ~0.15 µg/mL | ~0.03 µg/mL | ~0.3 µg/mL | ~3-30 mg/L |
| Linearity (R²) | >0.999 | >0.998 | >0.999 | >0.999 |
| Sample Throughput | Moderate | Low to Moderate | High | Low |
| Key Advantages | Robust, versatile, widely available. | Excellent for volatile impurities, high resolving power. | Minimal sample and solvent consumption, high efficiency. | Provides structural information, primary analytical method (qNMR). |
| Key Disadvantages | Potential for on-column degradation of some compounds. | Requires derivatization for non-volatile compounds, potential for thermal degradation. | Sensitive to matrix effects, can have lower reproducibility than HPLC. | Lower sensitivity, requires a pure internal standard for quantification. |
Mandatory Visualization
Caption: Experimental workflow for HPLC purity analysis.
Caption: Logic for calculating purity from HPLC data.
Comparison and Conclusion
For routine purity analysis of this compound, RP-HPLC offers a robust and reliable method with excellent resolving power for common process-related impurities. It provides a good balance of sensitivity, reproducibility, and throughput.
GC-MS , while offering superior resolution and sensitivity, is less practical for routine analysis due to the mandatory derivatization step, which adds complexity and potential for variability. However, it is an excellent orthogonal technique for identifying unknown volatile or semi-volatile impurities.
Capillary Electrophoresis is a powerful alternative, especially when sample volume is limited. Its high efficiency and speed are significant advantages. However, it can be more sensitive to matrix effects, potentially impacting reproducibility compared to HPLC.
³¹P NMR is an invaluable tool for unambiguous identification and can serve as a primary method for quantification (qNMR). Its main drawbacks are lower sensitivity and throughput compared to chromatographic methods, making it less suitable for detecting trace impurities.
The choice of analytical method should be guided by the specific requirements of the analysis, including the nature of the sample, the expected impurities, and the desired level of analytical detail. For comprehensive purity validation, a combination of HPLC for routine analysis and an orthogonal technique like GC-MS or ³¹P NMR for confirmation is recommended.
References
The Role of p-Tolylphosphonic Acid in MOF Synthesis: A Comparative Guide
A detailed comparison of p-tolylphosphonic acid with other phosphonic acids for the synthesis of Metal-Organic Frameworks (MOFs), providing researchers, scientists, and drug development professionals with a comprehensive guide to linker selection.
In the expansive field of Metal-Organic Framework (MOF) chemistry, the choice of the organic linker is paramount in dictating the final properties of the porous material. While carboxylates have long been the dominant class of linkers, phosphonic acids are gaining significant attention for their ability to form robust and stable MOFs. This guide provides a comparative analysis of this compound and other phosphonic acids in MOF synthesis, supported by experimental data and detailed protocols.
Phosphonic Acids vs. Carboxylic Acids: A General Overview
Phosphonate-based MOFs generally exhibit superior thermal and chemical stability compared to their carboxylate counterparts.[1][2][3] This enhanced stability is attributed to the stronger coordination bond between the phosphonate group and the metal centers.[1][2] According to Hard and Soft Acid and Base (HSAB) theory, the phosphonate group has a greater affinity for hard metal ions like Zr⁴⁺ and Al³⁺, resulting in more robust frameworks.
In-depth Comparison of Phosphonic Acid Linkers
The structure of the phosphonic acid linker, particularly the nature of the organic backbone, plays a crucial role in determining the topology, porosity, and functionality of the resulting MOF. This section compares arylmonophosphonic acids, such as this compound and phenylphosphonic acid, with aryldiphosphonic acids.
Arylmonophosphonic Acids: Building Blocks for Stable Frameworks
Arylmonophosphonic acids, characterized by a single phosphonic acid group attached to an aromatic ring, are fundamental building blocks for creating stable MOF architectures. While specific experimental data on MOFs synthesized from this compound is limited in the reviewed literature, phenylphosphonic acid serves as a well-documented analogue. The presence of the methyl group in the para position of this compound can influence the framework's properties through steric effects and by modifying the electronic nature of the aromatic ring, potentially leading to variations in pore size and catalytic activity compared to its non-methylated counterpart.
A representative example is the solvothermal synthesis of a zirconium-based MOF using phenylphosphonic acid (Zr-PPA MOF).[1] This synthesis yields a crystalline material with high thermal and chemical stability, suitable for applications in gas adsorption and catalysis.[1]
Aryldiphosphonic Acids: Opportunities for Isoreticular Synthesis and Challenges in Porosity
Aryldiphosphonic acids, featuring two phosphonic acid groups on an aromatic spacer, offer the potential for creating highly connected and isoreticular frameworks. A notable example is the synthesis of ICR-13 using 1,4-benzenediphosphonic acid.[4] While ICR-13 is isostructural to a porous phosphinate-based MOF (ICR-4), it surprisingly exhibits no porosity.[4] This highlights a common challenge in phosphonate MOF synthesis: the tendency to form dense, layered structures. This phenomenon is attributed to the higher connectivity of the phosphonic group, which can lead to pore filling.[4]
In contrast, a mixed-linker approach, combining a phosphonate and a phosphinate group on the same linker, has been shown to yield porous materials. For instance, the MOF ICR-12, synthesized from 4-[hydroxy(methyl)phosphoryl]phenylphosphonic acid, is a microporous material.[4]
Quantitative Data Comparison
The following table summarizes the available quantitative data for MOFs synthesized with different phosphonic acid-based linkers. It is important to note that these values are from different studies and may not be directly comparable due to variations in synthesis conditions and measurement techniques.
| MOF Designation | Phosphonic Acid Linker | Metal Ion | BET Surface Area (m²/g) | Thermal Decomposition Onset (°C) | Porosity |
| Zr-PPA MOF | Phenylphosphonic acid | Zr⁴⁺ | Data not specified | Data not specified | Porous |
| ICR-13 | 1,4-Benzenediphosphonic acid | Fe³⁺ | Not porous | 435 | None |
| ICR-12 | 4-[hydroxy(methyl)phosphoryl]phenylphosphonic acid | Fe³⁺ | 396 | 470 | Microporous |
Experimental Protocols
This section provides a detailed experimental protocol for the synthesis of a representative arylmonophosphonic acid-based MOF.
Solvothermal Synthesis of Zirconium-Phenylphosphonic Acid MOF (Zr-PPA MOF)[1]
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
Phenylphosphonic acid (C₆H₅PO₃H₂)
-
N,N-Dimethylformamide (DMF)
Equipment:
-
Teflon-lined autoclave or 20 mL scintillation vials
-
Analytical balance
-
Sonicator
-
Oven
-
Centrifuge
Procedure:
-
Precursor Solution Preparation: Dissolve zirconium(IV) chloride (0.1 mmol, 23.3 mg) and phenylphosphonic acid (0.1 mmol, 15.8 mg) in 10 mL of DMF in a 20 mL scintillation vial.
-
Sonication: Sonicate the mixture for 15-20 minutes to obtain a homogeneous solution.
-
Reaction: Tightly cap the vial or seal the autoclave and place it in an oven preheated to 120 °C for 24 hours.
-
Cooling and Collection: After 24 hours, remove the reaction vessel from the oven and allow it to cool to room temperature. A white crystalline product should be visible.
-
Washing: Decant the supernatant. Add 10 mL of fresh DMF to the vial and centrifuge at 8000 rpm for 10 minutes to collect the solid. Repeat the washing step twice more with fresh DMF.
-
Activation: To remove the solvent molecules from the pores, the collected solid should be degassed under vacuum at 150 °C for at least 12 hours.
Visualizing the Process: Experimental Workflow and Linker Selection Logic
The following diagrams illustrate the experimental workflow for phosphonate MOF synthesis and the logical considerations for selecting a phosphonic acid linker.
Caption: Experimental workflow for the solvothermal synthesis of a phosphonate-based MOF.
Caption: Logical considerations for selecting a phosphonic acid linker based on desired MOF properties.
Conclusion
The selection of a phosphonic acid linker is a critical step in the design and synthesis of robust MOFs. While this compound remains a less explored option, the broader class of arylmonophosphonic acids, represented by phenylphosphonic acid, offers a reliable route to thermally and chemically stable frameworks. Aryldiphosphonic acids, on the other hand, provide opportunities for isoreticular synthesis but require careful control to avoid the formation of non-porous phases. The use of mixed-functionality linkers is an emerging strategy to overcome the challenges associated with achieving high porosity in purely phosphonate-based MOFs. Further research into a wider variety of substituted phosphonic acids, including this compound, will undoubtedly expand the synthetic toolbox for creating novel MOFs with tailored properties for a range of applications.
References
The Subtle Influence of the Tolyl Group on p-Tolylphosphonic Acid Reactivity: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the electronic effects of substituent groups on the reactivity of a parent molecule is paramount for rational drug design and chemical synthesis. This guide provides a detailed comparison of the electronic influence of the tolyl group on the reactivity of p-tolylphosphonic acid, benchmarked against other substituted arylphosphonic acids. The analysis is supported by experimental data on acid dissociation constants and discusses implications for other chemical transformations.
The tolyl group, a methyl-substituted phenyl ring, is generally considered a weak electron-donating group. This characteristic subtly influences the reactivity of the phosphonic acid moiety in this compound compared to unsubstituted phenylphosphonic acid and derivatives bearing electron-withdrawing or stronger electron-donating groups.
Unveiling Electronic Effects through Acidity Constants
A powerful method to quantify the electronic influence of a substituent is through the measurement of a molecule's acidity constant (pKa). A study on the dissociation of 36 different arylphosphonic acids revealed a clear correlation between the electronic nature of the substituent and the acidity of the phosphonic acid group.
The table below summarizes the first and second dissociation constants (pKa1 and pKa2) for this compound and a selection of other substituted arylphosphonic acids.
| Substituent (para-) | Hammett Constant (σp) | pKa1 | pKa2 |
| -NO₂ | 0.78 | 1.35 | 5.75 |
| -Cl | 0.23 | 1.63 | 6.51 |
| -H (Phenyl) | 0.00 | 1.83 | 7.07 |
| -CH₃ (Tolyl) | -0.17 | 1.91 | 7.22 |
| -OCH₃ | -0.27 | 1.98 | 7.35 |
Data sourced from a comprehensive study on arylphosphonic acid dissociation and Hammett constants from established databases.
As the data indicates, the electron-donating nature of the p-tolyl group (negative σp value) leads to a slight increase in the pKa values of this compound compared to the unsubstituted phenylphosphonic acid. This signifies that this compound is a slightly weaker acid. The methyl group pushes electron density into the aromatic ring, which in turn slightly destabilizes the resulting phosphonate anion, making the proton less likely to dissociate. Conversely, electron-withdrawing groups like nitro (-NO₂) and chloro (-Cl) decrease the pKa values, rendering the corresponding acids stronger.
The Hammett Correlation: A Quantitative Relationship
The relationship between the electronic properties of substituents and the reactivity of a molecule can be quantitatively described by the Hammett equation:
log(K/K₀) = ρσ
where K is the equilibrium constant for the substituted reactant, K₀ is the equilibrium constant for the unsubstituted reactant, σ is the substituent constant that depends on the nature and position of the substituent, and ρ (rho) is the reaction constant that indicates the sensitivity of the reaction to substituent effects.
For the dissociation of arylphosphonic acids, a Hammett plot of pKa against the Hammett constant σ yields a linear relationship, confirming the influence of electronic effects on acidity. The study on 36 arylphosphonic acids reported a good correlation with the σn parameter, which is suitable for systems with limited through-conjugation between the substituent and the reaction center.[1] The reaction constants (ρ) for the first and second dissociations were determined to be 0.923 and 1.140, respectively.[1] The positive rho values indicate that the reaction is facilitated by electron-withdrawing groups.
Figure 1. Logical relationship illustrating how the substituent's electronic effect influences the pKa and overall reactivity of arylphosphonic acids.
Implications for Other Chemical Reactions
The electronic effects of the tolyl group extend beyond acid-base equilibria and influence the reactivity of this compound in various chemical transformations.
-
Esterification: The esterification of phosphonic acids is a crucial reaction in the synthesis of various esters with biological and industrial applications.[2] Since the tolyl group is electron-donating, it slightly increases the electron density on the phosphonic acid's oxygen atoms. This enhanced nucleophilicity of the oxygen atoms could potentially lead to a slightly faster rate of esterification under certain conditions compared to arylphosphonic acids with electron-withdrawing groups. However, steric hindrance from the methyl group could also play a role.
-
Nucleophilic Substitution at Phosphorus: Reactions involving nucleophilic attack on the phosphorus atom, such as the conversion of the phosphonic acid to a phosphonyl chloride, are also influenced by the electronic environment. The electron-donating tolyl group would slightly decrease the electrophilicity of the phosphorus atom, potentially slowing down the rate of nucleophilic attack compared to phenylphosphonic acid or its electron-withdrawn derivatives. Studies on the alkylation of substituted triarylphosphines have shown that electron-donating groups generally increase the rate of reaction at the phosphorus center.[3][4]
Experimental Protocols
Determination of pKa by Potentiometric Titration
This method involves the titration of a known concentration of the phosphonic acid with a standardized strong base, while monitoring the pH.
-
Solution Preparation: Prepare a 0.01 M solution of the arylphosphonic acid in deionized water. Prepare a standardized 0.1 M solution of NaOH.
-
Titration Setup: Calibrate a pH meter with standard buffer solutions. Place a known volume of the phosphonic acid solution in a beaker with a magnetic stirrer.
-
Titration: Add the NaOH solution in small, precise increments and record the pH after each addition.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points of the titration curve. For a diprotic acid like a phosphonic acid, two inflection points will be observed, corresponding to pKa1 and pKa2.
Kinetic Analysis of Esterification by 31P NMR Spectroscopy
The rate of esterification of phosphonic acids can be monitored using 31P NMR spectroscopy, which allows for the quantification of the starting material and the ester product over time.
-
Reaction Setup: In an NMR tube, dissolve the arylphosphonic acid and the alcohol in a suitable deuterated solvent. An excess of a selective esterifying agent like triethyl orthoacetate can be used.[2]
-
Data Acquisition: Place the NMR tube in the spectrometer, thermostatted at the desired reaction temperature. Acquire 31P NMR spectra at regular time intervals.
-
Data Analysis: Integrate the signals corresponding to the starting phosphonic acid and the formed phosphonate ester. The reaction progress can be plotted as the concentration of the product versus time. From this data, the initial reaction rate and the rate constant can be determined.
Figure 2. Simplified experimental workflows for determining pKa and for kinetic analysis of esterification.
Conclusion
The p-tolyl group exerts a modest but discernible electron-donating effect on the phosphonic acid moiety in this compound. This is quantitatively demonstrated by its slightly higher pKa values compared to phenylphosphonic acid, indicating it is a weaker acid. This electronic influence is expected to translate to nuanced differences in reactivity in other chemical transformations, such as esterification and nucleophilic substitution reactions. For drug development and chemical synthesis, even such subtle electronic perturbations can be critical in fine-tuning the properties and reactivity of lead compounds and synthetic intermediates. Therefore, a thorough understanding of these electronic effects, supported by quantitative data, is essential for the rational design of molecules with desired chemical and biological activities.
References
Safety Operating Guide
Navigating the Safe Disposal of p-Tolylphosphonic Acid: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, immediate safety and logistical information for the proper disposal of p-Tolylphosphonic acid. Adherence to these procedures is critical for ensuring a safe work environment and maintaining regulatory compliance.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. The following guidance is based on the safety data of structurally similar phosphonic acid compounds. It is imperative to consult the official SDS provided by your chemical supplier for definitive disposal instructions.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is crucial to be fully aware of the potential hazards associated with this compound and to use appropriate personal protective equipment (PPE). Based on data for similar phosphonic acids, this compound may be harmful if swallowed and can cause severe skin burns and eye damage[1].
Summary of Potential Hazards and Required PPE
| Hazard Statement | Personal Protective Equipment (PPE) |
| Harmful if swallowed [1][2] | Wear a lab coat, and wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product[1]. |
| Causes severe skin burns and eye damage [1] | Wear chemical-resistant gloves (e.g., nitrile rubber), safety goggles, and a face shield[1][2]. |
| May cause respiratory irritation [2] | Use in a well-ventilated area or with local exhaust ventilation. Avoid breathing dust[1][2]. |
| Potential for environmental hazards | Do not allow the product to enter drains[1]. |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.
-
Waste Identification and Segregation:
-
All waste containing this compound must be collected in a designated, leak-proof, and clearly labeled container.
-
The label should prominently display "Hazardous Waste: this compound" and include appropriate hazard symbols (e.g., corrosive, harmful).
-
Do not mix this compound waste with other chemical waste streams, particularly strong oxidizing agents, to prevent potentially hazardous reactions[3].
-
-
Container Management:
-
Use a container compatible with acidic and corrosive materials. High-density polyethylene (HDPE) or similar plastic containers are generally suitable.
-
Keep the waste container securely closed at all times, except when adding waste.
-
Store the waste container in a designated, well-ventilated, and cool, dry area away from incompatible materials.
-
-
Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
Wear the appropriate PPE as outlined in the table above.
-
For solid spills, carefully sweep or scoop up the material, avoiding dust generation.
-
For liquid spills, absorb the material with an inert, non-combustible absorbent material such as sand, earth, or vermiculite.
-
Collect all contaminated materials in a sealed container for disposal as hazardous waste.
-
Clean the spill area with a suitable decontamination solution, and collect the cleaning materials as hazardous waste.
-
Do not allow the spilled material to enter drains or waterways[1].
-
-
Final Disposal:
-
The sealed and labeled waste container must be transferred to your institution's designated hazardous waste storage area.
-
Arrange for the collection and disposal of the waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Waste material must be disposed of in accordance with all national and local regulations[1].
-
Handle uncleaned, empty containers as you would the product itself[1].
-
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling p-Tolylphosphonic acid
This guide provides immediate, essential safety protocols and logistical information for handling p-Tolylphosphonic acid in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe operational procedures and proper disposal.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a corrosive solid that can cause severe skin burns and eye damage. It is also harmful if swallowed.[1] Therefore, stringent adherence to personal protective equipment protocols is mandatory to prevent exposure.
Recommended Personal Protective Equipment:
The following table summarizes the required PPE for handling this compound.
| Protection Type | Equipment Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields or a full-face shield.[2] | To protect eyes from splashes and dust particles that can cause serious eye damage.[2] |
| Skin Protection | Chemical-resistant gloves (Nitrile or Butyl rubber recommended).[2] A lab coat is the minimum requirement; an impervious apron should be worn for larger quantities. | To prevent skin contact which can lead to severe burns and irritation.[2] |
| Respiratory Protection | Use in a well-ventilated area or with local exhaust ventilation (fume hood).[1][3] If dust formation is likely, a NIOSH-approved respirator with a particulate filter is necessary.[1][2] | To avoid inhalation of dust which may cause respiratory irritation.[1] |
| Body Protection | A laboratory coat is required to protect skin and clothing from contamination.[4] | Provides an additional barrier against accidental spills. |
Safe Handling and Storage Procedures
Proper handling and storage are critical to maintaining a safe laboratory environment when working with this compound.
Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1][3]
-
Avoid Dust Formation: Take care to avoid the formation of dust when handling the solid material.[3][5][6]
-
Grounding: Use non-sparking tools and prevent electrostatic discharge.
-
Personal Hygiene: Wash hands thoroughly after handling the chemical.[3] Do not eat, drink, or smoke in the work area.
Storage:
-
Container: Store in a tightly closed, original container in a dry, cool, and well-ventilated place.[1][3][7]
-
Incompatibilities: Keep away from strong oxidizing agents.
-
Labeling: Ensure containers are clearly labeled.
Emergency Procedures
In the event of exposure or a spill, immediate and appropriate action is crucial.
| Exposure Type | First Aid Measures |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[1] Seek immediate medical attention.[1] |
| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes.[1] Seek immediate medical attention.[1] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen.[3][6] Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting.[1] Rinse mouth with water and drink one or two glasses of water.[1] Never give anything by mouth to an unconscious person.[1][3][6] Seek immediate medical attention.[1] |
Spill Response:
-
Minor Spills: For small spills of the solid, carefully sweep up the material to avoid raising dust and place it in a suitable, labeled container for disposal.
-
Major Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection.[8][9] Contain the spill and prevent it from entering drains.[5][6] Collect the material and place it in a designated hazardous waste container.
Disposal Plan
This compound and its containers must be disposed of as hazardous waste in accordance with local, state, and federal regulations.
-
Waste Container: Use a dedicated, clearly labeled, and sealed container for this compound waste.
-
Contaminated Materials: Any materials contaminated with this compound, such as gloves, weighing paper, or pipette tips, must also be disposed of as hazardous waste.
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste by a licensed environmental services company. Do not dispose of it down the drain or in regular trash.
Operational Workflow for Handling this compound
The following diagram illustrates the standard operating procedure for safely handling this compound from receipt to disposal.
Caption: Workflow for safe handling of this compound.
References
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. leelinework.com [leelinework.com]
- 3. echemi.com [echemi.com]
- 4. benchchem.com [benchchem.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. ereztech.com [ereztech.com]
- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 9. epa.gov [epa.gov]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
